molecular formula C7H5Cl3O2S B591519 (2,5-Dichlorophenyl)methanesulfonyl chloride CAS No. 163295-71-4

(2,5-Dichlorophenyl)methanesulfonyl chloride

Cat. No.: B591519
CAS No.: 163295-71-4
M. Wt: 259.525
InChI Key: DHIDMPXMRCSOHM-UHFFFAOYSA-N
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Description

(2,5-Dichlorophenyl)methanesulfonyl chloride is a specialized sulfonyl chloride derivative valued in chemical synthesis and proteomics research. Its primary research application is as a key electrophilic building block for the preparation of sulfonamide derivatives. The compound reacts efficiently with primary and secondary amines, enabling the incorporation of the (2,5-dichlorophenyl)methanesulfonyl moiety into more complex molecules. This functional group is significant in medicinal chemistry for creating compound libraries for screening, and in chemical biology, where it can be used to develop activity-based probes. A specific and prominent application identified in recent literature is its use as a scaffold for creating activity-based protein profiling (ABPP) probes that target serine hydrolases. These probes are crucial tools for understanding enzyme function in complex biological systems, such as in the study of infectious diseases. For instance, research has utilized this core structure to develop fluorophosphonate-based probes for analyzing serine hydrolase activity in Plasmodium falciparum , the parasite responsible for malaria, aiding in the identification of potential drug targets. The mechanism of action for this reagent is typical of sulfonyl chlorides; it acts as an electrophile, transferring the sulfonyl group to nucleophilic residues, most commonly the primary amine of lysine side chains or the N-terminus of proteins, or to small molecule amines in synthetic applications. Researchers value this compound for its role in constructing molecules that can covalently modify and label biological targets, facilitating studies in enzyme mechanism, inhibitor discovery, and target identification. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(2,5-dichlorophenyl)methanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl3O2S/c8-6-1-2-7(9)5(3-6)4-13(10,11)12/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHIDMPXMRCSOHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)CS(=O)(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10706465
Record name (2,5-Dichlorophenyl)methanesulfonyl chloride
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URL https://comptox.epa.gov/dashboard/DTXSID10706465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163295-71-4
Record name 2,5-Dichlorobenzenemethanesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=163295-71-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,5-Dichlorophenyl)methanesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10706465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (2,5-Dichlorophenyl)methanesulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 163295-71-4

This technical guide provides a comprehensive overview of (2,5-Dichlorophenyl)methanesulfonyl chloride, a halogenated organosulfur compound of interest to researchers, scientists, and professionals in drug development. This document details its physicochemical properties, plausible synthetic routes, and potential applications as a chemical intermediate.

Physicochemical and Spectroscopic Data

While specific experimental data for this compound is limited in publicly available literature, the following tables summarize its known identifiers and computed properties.[1] For comparative purposes, spectroscopic data for the related isomer, (2,4-Dichlorophenyl)methanesulfonyl chloride, is provided.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 163295-71-4[1]
Molecular Formula C₇H₅Cl₃O₂S[1]
Molecular Weight 259.54 g/mol [1]
SMILES O=S(=O)(CC1=CC(Cl)=CC=C1Cl)Cl[1]
Computed XLogP3 3.4[2]
Computed Topological Polar Surface Area 42.5 Ų[2]
Computed Rotatable Bond Count 2[2]

Table 2: Spectroscopic Data for the Isomer (2,4-Dichlorophenyl)methanesulfonyl chloride (CAS: 88691-50-3)

Spectroscopic TechniqueKey Features
Mass Spectrometry (GC-MS) Top Peak (m/z): 159, Second Highest (m/z): 161[2]
FTIR Spectroscopy Characteristic strong absorption bands for sulfonyl chlorides (S=O stretches) are expected in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹.[2]
¹H NMR Spectroscopy For the This compound isomer, the aromatic region would be expected to show three distinct signals: a doublet, a doublet of doublets, and another doublet, corresponding to the three protons on the dichlorophenyl ring. The methylene protons adjacent to the sulfonyl chloride group would appear as a singlet further downfield.

Synthesis of this compound

Proposed Synthetic Pathway

The synthesis can be envisioned in four main steps:

  • Free-Radical Chlorination: 2,5-Dichlorotoluene is subjected to free-radical chlorination to yield 1-(chloromethyl)-2,5-dichlorobenzene.

  • Sulfonation: The resulting benzyl chloride is treated with a sulfite salt, such as sodium sulfite, to introduce the sulfonate group.

  • Oxidation: The sulfonate is then oxidized to the corresponding sulfonic acid.

  • Chlorination: Finally, the sulfonic acid is converted to the target sulfonyl chloride using a chlorinating agent like thionyl chloride or phosphorus pentachloride.[3]

Synthesis_of_2_5_Dichlorophenyl_methanesulfonyl_chloride cluster_0 Step 1: Free-Radical Chlorination cluster_1 Step 2: Sulfonation cluster_2 Step 3: Oxidation cluster_3 Step 4: Chlorination start 2,5-Dichlorotoluene step1_product 1-(Chloromethyl)-2,5-dichlorobenzene start->step1_product Cl₂, UV light step2_product (2,5-Dichlorophenyl)methanesulfonate step1_product->step2_product Na₂SO₃ step3_product (2,5-Dichlorophenyl)methanesulfonic acid step2_product->step3_product Oxidizing Agent (e.g., H₂O₂) end_product This compound step3_product->end_product SOCl₂ or PCl₅

Caption: Plausible synthetic route for this compound.

Detailed Experimental Protocol (Adapted from General Procedures)

Step 4: Conversion of (2,5-Dichlorophenyl)methanesulfonic acid to this compound

This protocol is adapted from a general procedure for the synthesis of methanesulfonyl chloride from methanesulfonic acid.[3]

  • Materials:

    • (2,5-Dichlorophenyl)methanesulfonic acid

    • Thionyl chloride (SOCl₂)

    • Apparatus: A three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel. The setup should be placed in a well-ventilated fume hood.

  • Procedure:

    • To a three-necked flask, add (2,5-Dichlorophenyl)methanesulfonic acid (1.0 equivalent).

    • Heat the flask to approximately 95°C using a suitable heating mantle.

    • Slowly add thionyl chloride (approximately 1.5 - 2.0 equivalents) dropwise over a period of 2-4 hours, maintaining the temperature at 95°C.

    • After the addition is complete, continue to stir the reaction mixture at 95°C for an additional 3-4 hours, or until the evolution of gas ceases.

    • The crude product can then be purified by distillation under reduced pressure.

Applications in Drug Development and Organic Synthesis

Methanesulfonyl chloride and its derivatives are crucial reagents in medicinal chemistry and drug development.[4] The primary utility of these compounds lies in their ability to convert alcohols into excellent leaving groups (mesylates), thereby facilitating a wide range of nucleophilic substitution and elimination reactions.

This compound, as a reactive sulfonyl chloride, is a valuable intermediate for the synthesis of more complex molecules. Its primary reactions of interest in a pharmaceutical context are with nucleophiles such as alcohols and amines.

  • Reaction with Alcohols: In the presence of a non-nucleophilic base like triethylamine, it reacts with alcohols to form (2,5-Dichlorophenyl)methanesulfonate esters. This transformation activates the hydroxyl group for subsequent displacement by other nucleophiles.[5]

  • Reaction with Amines: It readily reacts with primary and secondary amines to yield stable sulfonamides. The sulfonamide moiety is a common structural feature in a variety of therapeutic agents.[6]

The presence of the dichloro-substituted phenyl ring can modulate the pharmacokinetic and pharmacodynamic properties of a final drug molecule, potentially influencing its lipophilicity, metabolic stability, and binding interactions with biological targets.

Caption: General reactivity of this compound.

References

(2,5-Dichlorophenyl)methanesulfonyl chloride: A Technical Overview of Physical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2,5-Dichlorophenyl)methanesulfonyl chloride is a chemical compound of interest in synthetic chemistry, particularly as a potential building block in the development of novel compounds. Its utility is largely derived from the reactive sulfonyl chloride functional group, which can readily undergo nucleophilic substitution reactions to form sulfonamides, sulfonate esters, and other sulfur-containing derivatives. Such derivatives are common scaffolds in medicinal chemistry and materials science.[1][2] This technical guide provides a summary of the available physical and chemical data for this compound.

Chemical and Physical Properties

PropertyValueSource
CAS Number 163295-71-4[3]
Molecular Formula C₇H₅Cl₃O₂S[3]
Molecular Weight 259.5374 g/mol [3]
Melting Point Data not available
Boiling Point Data not available
Density Data not available
Solubility Data not available

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not available in published literature. However, standard methodologies for determining the physical properties of sulfonyl chlorides can be adapted.

General Workflow for Physical Property Determination

The logical flow for determining the key physical properties of a synthesized sulfonyl chloride, such as this compound, is outlined below.

G cluster_synthesis Synthesis & Purification cluster_characterization Physical Property Determination synthesis Synthesis of this compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification melting_point Melting Point Determination purification->melting_point boiling_point Boiling Point Determination purification->boiling_point density Density Measurement purification->density solubility Solubility Assessment purification->solubility

Caption: General workflow for determining physical properties.

Synthesis of this compound

General Synthesis Pathway

The synthesis of substituted phenylmethanesulfonyl chlorides can often be achieved through the reaction of the corresponding substituted toluene with a chlorinating agent, followed by oxidation.

G start 2,5-Dichlorotoluene intermediate1 Reaction with Chlorinating Agent (e.g., SO₂Cl₂) start->intermediate1 Chlorination intermediate2 Oxidation intermediate1->intermediate2 Formation of Sulfinyl Chloride product (2,5-Dichlorophenyl)methanesulfonyl chloride intermediate2->product Oxidation to Sulfonyl Chloride

Caption: A potential synthetic route for the target compound.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information on the biological activity, mechanism of action, or any associated signaling pathways for this compound. Sulfonyl chloride compounds are widely utilized in drug discovery and development as precursors to sulfonamides, which are known to exhibit a broad range of biological activities, including antibacterial, diuretic, and hypoglycemic effects.[4][5][6] Further research would be required to determine if this compound or its derivatives possess any significant biological properties.

References

An In-depth Technical Guide to (2,5-Dichlorophenyl)methanesulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2,5-Dichlorophenyl)methanesulfonyl chloride is a halogenated organosulfur compound with potential applications in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of its chemical structure, formula, and known properties. While specific experimental data for this particular isomer is limited in publicly available literature, this document compiles relevant information on its characteristics and offers insights into its synthesis and potential biological significance based on related compounds.

Chemical Structure and Formula

This compound is characterized by a methanesulfonyl chloride group attached to a 2,5-dichlorinated benzene ring.

Molecular Formula: C₇H₅Cl₃O₂S[1]

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Weight 259.54 g/mol [1]
CAS Number 163295-71-4[1]
Canonical SMILES C1=CC(=C(C=C1Cl)Cl)CS(=O)(=O)Cl
InChI Key Not available
Appearance Pale yellow corrosive liquid (predicted)[2]
Solubility Insoluble in water (predicted)[2]

Synthesis

A patent for the preparation of aromatic sulfonyl halides describes a general procedure that could potentially be adapted for the synthesis of this compound[3]. The patented process involves the reaction of an aromatic or heteroaromatic methyl sulfide with a chlorinating agent. In a specific example, 2,5-Dichlorophenyl dichloromethyl sulfide was used as a starting material to produce 2,5-Dichlorobenzenesulfonyl chloride with a yield of 92.5%[3]. While this produces a benzenesulfonyl chloride rather than a methanesulfonyl chloride, the underlying principle of oxidative chlorination of a sulfur-containing side chain is relevant.

General Experimental Protocol (Hypothetical):

A generalized procedure for the synthesis of a related compound, methanesulfonyl chloride, involves the reaction of methanesulfonic acid with thionyl chloride[4].

  • Reaction Setup: A three-necked flask equipped with a mechanical stirrer, reflux condenser, thermometer, and a dropping funnel is charged with (2,5-Dichlorophenyl)methanesulfonic acid.

  • Reagent Addition: The acid is heated, and thionyl chloride is added dropwise over a period of several hours while maintaining the reaction temperature.

  • Reaction Completion and Workup: After the addition is complete, the reaction mixture is stirred for an additional period to ensure completion.

  • Purification: The product is then isolated and purified by distillation under reduced pressure.

Logical Workflow for Synthesis:

G start 2,5-Dichlorotoluene intermediate1 (2,5-Dichlorophenyl)methanethiol start->intermediate1 Sulfurization intermediate2 (2,5-Dichlorophenyl)methanesulfonic acid intermediate1->intermediate2 Oxidation product This compound intermediate2->product Chlorination (e.g., with Thionyl Chloride)

Caption: Plausible synthetic pathway for this compound.

Spectroscopic Data

Experimentally determined spectroscopic data (NMR, IR, Mass Spectrometry) for this compound are not available in public databases. However, predictions can be made based on the analysis of related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted):

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the methylene (-CH₂-) protons, likely in the range of 4.5-5.5 ppm. The aromatic protons would appear as a set of multiplets in the aromatic region (7.0-8.0 ppm).

  • ¹³C NMR: The carbon NMR spectrum would show a signal for the methylene carbon and distinct signals for the aromatic carbons, with those bonded to chlorine exhibiting characteristic shifts. The carbon of the sulfonyl group would also be present.

Infrared (IR) Spectroscopy (Predicted):

The IR spectrum is expected to show strong characteristic absorption bands for the sulfonyl chloride group:

  • Asymmetric SO₂ stretch: 1370-1330 cm⁻¹

  • Symmetric SO₂ stretch: 1180-1160 cm⁻¹ Other expected peaks would include C-H stretching and bending vibrations for the aromatic and methylene groups, and C-Cl stretching vibrations.

Mass Spectrometry (MS) (Predicted):

The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (259.54 g/mol ), with a characteristic isotopic pattern due to the presence of three chlorine atoms. Fragmentation patterns would likely involve the loss of the sulfonyl chloride group and cleavage of the dichlorophenyl ring.

Applications in Drug Development and Signaling Pathways

While there is no specific information on the direct use of this compound in drug development, the sulfonyl chloride and dichlorophenyl moieties are present in various biologically active molecules.

Sulfonamides, which can be readily synthesized from sulfonyl chlorides, are a well-established class of therapeutic agents with a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties[5][6][7]. The incorporation of chlorine atoms into drug candidates is a common strategy in medicinal chemistry to modulate their physicochemical properties and biological activity[8].

It is plausible that this compound could serve as a building block for the synthesis of novel sulfonamide derivatives with potential therapeutic applications. The dichlorophenyl group could interact with specific binding pockets in biological targets, while the sulfonamide group can form key hydrogen bonds.

Potential Signaling Pathway Interactions (Hypothetical):

Given the broad range of activities of sulfonamide-containing compounds, derivatives of this compound could potentially interact with various signaling pathways. For instance, some sulfonamides are known to inhibit enzymes such as carbonic anhydrases or act as antagonists for certain receptors. The specific biological targets would depend on the overall structure of the final molecule.

Experimental Workflow for Biological Screening:

G cluster_synthesis Synthesis cluster_screening Biological Screening cluster_pathway Pathway Analysis A This compound C Sulfonamide Library A->C B Amine Library B->C D High-Throughput Screening C->D E Hit Identification D->E F Lead Optimization E->F G Target Identification F->G H Mechanism of Action Studies G->H

Caption: A general workflow for the synthesis and biological evaluation of a library of sulfonamides derived from this compound.

Conclusion

This compound is a chemical entity with potential as a synthetic intermediate, particularly for the generation of novel sulfonamide derivatives in the context of drug discovery. While detailed experimental data for this specific compound is scarce, this guide provides a foundational understanding of its structure, properties, and potential applications based on the established chemistry of related compounds. Further research is warranted to fully elucidate its reactivity, spectroscopic characteristics, and biological activity.

References

An In-depth Technical Guide to the Synthesis of (2,5-Dichlorophenyl)methanesulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a robust and reliable methodology for the synthesis of (2,5-Dichlorophenyl)methanesulfonyl chloride, a key intermediate in the development of various pharmaceutical compounds. The described synthesis follows a two-step reaction pathway, commencing with the widely available starting material, 2,5-dichlorobenzyl chloride.

Synthesis Overview

The synthesis of this compound is achieved through a two-step process:

  • Nucleophilic Substitution: Reaction of 2,5-dichlorobenzyl chloride with sodium sulfite to yield sodium (2,5-dichlorophenyl)methanesulfonate.

  • Chlorination: Subsequent treatment of the sulfonate salt with a chlorinating agent, such as thionyl chloride, to afford the final product.

This pathway is illustrated in the reaction scheme below.

Synthesis_Pathway cluster_0 Step 1: Sulfonation cluster_1 Step 2: Chlorination 2_5_dichlorobenzyl_chloride 2,5-Dichlorobenzyl chloride sodium_sulfonate Sodium (2,5-dichlorophenyl)methanesulfonate 2_5_dichlorobenzyl_chloride->sodium_sulfonate H2O/EtOH, Δ sodium_sulfite Sodium Sulfite (Na2SO3) sodium_sulfite->sodium_sulfonate sulfonyl_chloride This compound sodium_sulfonate->sulfonyl_chloride DMF (cat.), Δ thionyl_chloride Thionyl Chloride (SOCl2) thionyl_chloride->sulfonyl_chloride

Figure 1: Overall reaction scheme for the synthesis of this compound.

Experimental Protocols

The following protocols are based on established methodologies for analogous transformations and provide a detailed guide for the synthesis.

Step 1: Synthesis of Sodium (2,5-dichlorophenyl)methanesulfonate

This step involves the nucleophilic substitution of the chlorine atom in 2,5-dichlorobenzyl chloride by the sulfite anion.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2,5-Dichlorobenzyl chloride195.4810.0 g0.051
Sodium sulfite (anhydrous)126.047.1 g0.056
Ethanol46.0750 mL-
Deionized Water18.0250 mL-

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 7.1 g (0.056 mol) of anhydrous sodium sulfite in 50 mL of deionized water.

  • In a separate beaker, dissolve 10.0 g (0.051 mol) of 2,5-dichlorobenzyl chloride in 50 mL of ethanol.

  • Add the ethanolic solution of 2,5-dichlorobenzyl chloride to the aqueous solution of sodium sulfite at room temperature with vigorous stirring.

  • Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • Reduce the volume of the solvent by approximately half using a rotary evaporator.

  • Cool the resulting solution in an ice bath for 1-2 hours to precipitate the sodium (2,5-dichlorophenyl)methanesulfonate.

  • Collect the white solid by vacuum filtration and wash with two portions of cold ethanol (20 mL each).

  • Dry the product in a vacuum oven at 60-70 °C to a constant weight.

Expected Yield: 85-95%

Step 2: Synthesis of this compound

This step involves the conversion of the sulfonate salt to the corresponding sulfonyl chloride using thionyl chloride.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Sodium (2,5-dichlorophenyl)methanesulfonate265.0810.0 g0.038
Thionyl chloride118.9713.5 g (8.3 mL)0.114
N,N-Dimethylformamide (DMF)73.090.5 mLCatalytic
Dichloromethane (DCM)84.93100 mL-

Procedure:

  • To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet connected to a scrubber (containing NaOH solution), and a dropping funnel, add 10.0 g (0.038 mol) of dry sodium (2,5-dichlorophenyl)methanesulfonate and 100 mL of dichloromethane.

  • Add 0.5 mL of N,N-dimethylformamide (DMF) to the suspension.

  • Slowly add 8.3 mL (0.114 mol) of thionyl chloride to the stirred suspension at room temperature over 30 minutes.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 40 °C) and maintain for 2-3 hours. The reaction mixture will become a clear solution.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully quench by pouring it onto 100 g of crushed ice with stirring.

  • Separate the organic layer and wash it sequentially with 50 mL of cold water, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The product can be further purified by recrystallization from a suitable solvent system such as hexane/ethyl acetate.

Expected Yield: 70-85%

Physicochemical Data

The following table summarizes the key physicochemical properties of the final product.

PropertyValue
Molecular Formula C₇H₅Cl₃O₂S
Molecular Weight 259.54 g/mol
Appearance White to off-white solid
Melting Point Not available in literature
Boiling Point Not available in literature
CAS Number 163295-71-4

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental procedure.

Experimental_Workflow cluster_step1 Step 1: Sulfonation cluster_step2 Step 2: Chlorination A1 Dissolve Na2SO3 in H2O A3 Mix solutions and reflux A1->A3 A2 Dissolve 2,5-dichlorobenzyl chloride in EtOH A2->A3 A4 Cool and concentrate A3->A4 A5 Precipitate and filter A4->A5 A6 Dry the sulfonate salt A5->A6 B1 Suspend sulfonate salt in DCM with DMF A6->B1 Intermediate B2 Add Thionyl Chloride B1->B2 B3 Reflux the mixture B2->B3 B4 Quench with ice-water B3->B4 B5 Work-up (Wash and Dry) B4->B5 B6 Purify (Recrystallization) B5->B6 Final_Product Final_Product B6->Final_Product Final Product

Figure 2: Logical workflow for the synthesis of this compound.

An In-depth Technical Guide on the Spectroscopic Data of (2,5-Dichlorophenyl)methanesulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2,5-Dichlorophenyl)methanesulfonyl chloride is an organosulfur compound of interest in synthetic chemistry and potentially in the development of new pharmaceutical agents. Its structural characterization is crucial for confirming its identity and purity. This guide provides an overview of the expected spectroscopic data (NMR, IR, MS) for this compound. Due to the lack of publicly available experimental spectra for the 2,5-dichloro isomer, data for the closely related (2,4-Dichlorophenyl)methanesulfonyl chloride is presented for comparative purposes, alongside expected values for the target compound.

Spectroscopic Data

Data for the Analogous Compound: (2,4-Dichlorophenyl)methanesulfonyl chloride

As a point of reference, the following data is available for the isomeric compound, (2,4-Dichlorophenyl)methanesulfonyl chloride.[1]

Spectroscopic TechniqueData for (2,4-Dichlorophenyl)methanesulfonyl chloride
Molecular Formula C₇H₅Cl₃O₂S
Molecular Weight 259.5 g/mol
IR Spectrum Available through PubChem (CID 594471)
Mass Spectrometry Data available through PubChem (CID 594471)
Expected Spectroscopic Data for this compound

Based on the structure of this compound and general spectroscopic principles, the following data can be anticipated.

Nucleus Expected Chemical Shift (δ, ppm) Expected Multiplicity Notes
¹H NMR
CH₂~4.5 - 5.0Singlet (s)The methylene protons are adjacent to the electron-withdrawing sulfonyl chloride group, leading to a downfield shift.
Ar-H~7.3 - 7.6Multiplet (m)The aromatic protons will exhibit complex splitting patterns due to their coupling with each other. The exact shifts will depend on the electronic environment created by the two chlorine atoms and the methanesulfonyl chloride group.
¹³C NMR
CH₂~60 - 70-
Ar-C (C-Cl)~130 - 135-
Ar-C (C-H)~125 - 135-
Ar-C (C-CH₂)~135 - 140-
Wavenumber Range (cm⁻¹) Vibrational Mode Expected Intensity
3100 - 3000Aromatic C-H stretchMedium-Weak
1370 - 1340SO₂ asymmetric stretchStrong
1180 - 1160SO₂ symmetric stretchStrong
~820C-H out-of-plane bend (aromatic)Strong
750 - 700C-Cl stretchStrong
600 - 500S-Cl stretchMedium
m/z Value Fragment Notes
~258, 260, 262[M]⁺Molecular ion peak cluster, showing the characteristic isotopic pattern for three chlorine atoms.
~159, 161[C₇H₅Cl₂]⁺Fragment corresponding to the dichlorobenzyl cation.
~99, 101[SO₂Cl]⁺Fragment corresponding to the sulfonyl chloride moiety.

Experimental Protocols

Detailed below are generalized experimental protocols for obtaining the spectroscopic data for a compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The compound's high reactivity, particularly towards protic solvents, necessitates the use of anhydrous solvents.[2]

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Neat (for liquids): Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

    • Solution: Dissolve the sample in a suitable anhydrous solvent (e.g., CCl₄, CS₂) and place the solution in a liquid sample cell.[3]

    • ATR (Attenuated Total Reflectance): Place a small amount of the sample directly on the ATR crystal. This is often the simplest method for solids and liquids.

  • Data Acquisition: Record the spectrum using an FT-IR spectrometer. A background spectrum of the salt plates/solvent should be acquired and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS). For a relatively volatile compound like this, GC-MS is a common technique.

  • Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Chemical Ionization (CI). EI is a common method that provides detailed fragmentation patterns.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Analysis: Analyze the resulting mass spectrum to determine the molecular weight and identify characteristic fragment ions to elucidate the structure.

Workflow and Pathway Diagrams

Synthesis and Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the synthesis and subsequent spectroscopic characterization of a dichlorophenyl)methanesulfonyl chloride.

Synthesis_and_Analysis_Workflow Workflow for Synthesis and Analysis of this compound cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Start Starting Materials (e.g., 2,5-Dichlorotoluene) Reaction Chemical Reaction (e.g., Chlorosulfonation) Start->Reaction Workup Reaction Workup (e.g., Extraction, Washing) Reaction->Workup Purification Purification (e.g., Recrystallization, Chromatography) Workup->Purification Product Pure this compound Purification->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS Data Spectroscopic Data (Tables and Spectra) NMR->Data IR->Data MS->Data Final_Report Final Characterization Report Data->Final_Report Interpretation & Reporting

Caption: A generalized workflow for the synthesis and spectroscopic analysis.

Logical Relationship of Spectroscopic Data

The following diagram illustrates the logical relationship between the different spectroscopic techniques and the structural information they provide for this compound.

Spectroscopic_Data_Relationship Relationship of Spectroscopic Data to Molecular Structure cluster_techniques Spectroscopic Techniques cluster_information Derived Structural Information Molecule This compound C₇H₅Cl₃O₂S NMR NMR (¹H, ¹³C) Molecule->NMR IR IR Molecule->IR MS MS Molecule->MS NMR_info Proton and Carbon Environment Connectivity NMR->NMR_info IR_info Functional Groups (SO₂, C-Cl, Ar) IR->IR_info MS_info Molecular Weight Elemental Composition Fragmentation Pattern MS->MS_info Structure Confirmed Molecular Structure NMR_info->Structure IR_info->Structure MS_info->Structure

Caption: How different spectroscopic techniques provide complementary structural information.

References

Solubility of (2,5-Dichlorophenyl)methanesulfonyl chloride in common lab solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Solubility of (2,5-Dichlorophenyl)methanesulfonyl chloride in Common Laboratory Solvents

This technical guide provides a comprehensive overview of the solubility characteristics of this compound. Due to the limited publicly available quantitative solubility data for this specific compound, this document focuses on providing a robust framework for its determination. This includes predicted solubility based on analogous compounds, detailed experimental protocols for determining both qualitative and quantitative solubility, and a logical workflow for these procedures.

Introduction to this compound

This compound is a sulfonyl chloride derivative. The sulfonyl chloride functional group is highly reactive and serves as a key building block in organic synthesis, particularly in the formation of sulfonamides and sulfonate esters. Understanding the solubility of this compound in various organic solvents is critical for its effective use in reaction chemistry, enabling optimization of reaction conditions, product purification, and formulation.

The reactivity of the sulfonyl chloride group, especially its propensity to hydrolyze in the presence of water, necessitates careful solvent selection and handling.[1][2] Protic solvents like water and alcohols can react with the sulfonyl chloride, leading to the formation of the corresponding sulfonic acid.[1][2]

Predicted Solubility Profile

Based on the general solubility of structurally similar compounds like benzenesulfonyl chloride and other aryl sulfonyl chlorides, this compound is expected to be soluble in a range of aprotic organic solvents.[3] Its solubility is governed by the "like dissolves like" principle, where it will more readily dissolve in solvents of similar polarity. The presence of the dichlorophenyl group increases its lipophilicity, suggesting good solubility in non-polar to moderately polar aprotic solvents. Conversely, it is expected to have low solubility in water, which also helps to protect it from rapid hydrolysis.[4][5]

Experimental Protocols for Solubility Determination

To ascertain the precise solubility of this compound in various laboratory solvents, the following experimental protocols can be employed.

This method offers a rapid preliminary assessment of solubility.[1]

Procedure:

  • Add approximately 10-20 mg of this compound to a dry test tube.

  • Add 1 mL of the selected anhydrous solvent to the test tube.

  • Agitate the mixture vigorously using a vortex mixer or by stirring for 1-2 minutes at a controlled ambient temperature.

  • Visually inspect the solution against a contrasting background.

  • Record the observation as "soluble," "partially soluble," or "insoluble."

The gravimetric or "shake-flask" method is a reliable technique for determining the thermodynamic solubility of a compound.[1]

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the chosen anhydrous solvent.

  • Seal the vial and agitate it at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Allow the vial to stand undisturbed to let any undissolved solid settle.

  • Carefully withdraw a known volume of the clear supernatant using a syringe.

  • Filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed, dry evaporating dish.

  • Evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause decomposition of the solute.

  • Once the solvent is completely removed, cool the dish in a desiccator to room temperature.

  • Weigh the dish containing the solid residue on an analytical balance.

  • Calculate the solubility by subtracting the initial weight of the empty dish from the final weight and dividing by the volume of the supernatant taken. Express the solubility in units such as mg/mL or g/100 mL.

Predicted Qualitative Solubility in Common Laboratory Solvents

The following table summarizes the predicted qualitative solubility of this compound in a range of common laboratory solvents, based on the behavior of analogous sulfonyl chlorides.

Solvent CategorySolvent NameChemical FormulaPredicted SolubilityRationale
Aprotic Polar AcetoneC₃H₆OSolubleGood polarity match.
AcetonitrileC₂H₃NSolubleGood polarity match.
Dimethylformamide (DMF)C₃H₇NOSolubleGood polarity match.
Dimethyl sulfoxide (DMSO)C₂H₆OSSolubleGood polarity match.
Aprotic Non-Polar Dichloromethane (DCM)CH₂Cl₂SolubleGood solvent for many organic compounds.
ChloroformCHCl₃SolubleGood solvent for many organic compounds.
Ethyl AcetateC₄H₈O₂SolubleGood polarity match.
TolueneC₇H₈SolubleGood solvent for aromatic compounds.
HexaneC₆H₁₄Partially Soluble to InsolublePolarity mismatch.
Protic Polar WaterH₂OInsolublePolarity mismatch and risk of hydrolysis.[4][5]
EthanolC₂H₅OHSoluble with ReactionSoluble but will react to form the ethyl sulfonate ester.
MethanolCH₃OHSoluble with ReactionSoluble but will react to form the methyl sulfonate ester.
IsopropanolC₃H₈OSoluble with ReactionSoluble but will react to form the isopropyl sulfonate ester.

Workflow for Solubility Determination

The following diagram illustrates a logical workflow for the experimental determination of the solubility of an organic compound like this compound.

G Workflow for Solubility Determination of this compound cluster_qualitative Qualitative Assessment cluster_quantitative Quantitative Assessment (Gravimetric) start Select Solvent add_solute Add ~10-20 mg of Compound to 1 mL of Solvent start->add_solute agitate Agitate for 1-2 min add_solute->agitate observe Visually Observe agitate->observe record_qual Record as Soluble, Partially Soluble, or Insoluble observe->record_qual prepare_suspension Prepare Saturated Solution (Excess Solute in Known Volume) record_qual->prepare_suspension Proceed to Quantitative if needed equilibrate Equilibrate for 24-48h at Constant Temperature prepare_suspension->equilibrate separate Filter Supernatant equilibrate->separate evaporate Evaporate Solvent separate->evaporate weigh Weigh Residue evaporate->weigh calculate Calculate Solubility (e.g., mg/mL) weigh->calculate end_process End of Procedure calculate->end_process start_process Start Solubility Determination start_process->start

Caption: Workflow for Solubility Determination of an Organic Compound.

References

An In-depth Technical Guide to (2,5-Dichlorophenyl)methanesulfonyl chloride for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of (2,5-Dichlorophenyl)methanesulfonyl chloride, a key reagent in synthetic and medicinal chemistry. This document details its chemical properties, commercial availability, and applications in the synthesis of biologically active sulfonamides. It is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug discovery and development.

Chemical Properties and Commercial Availability

This compound is a reactive organochlorine compound featuring a sulfonyl chloride functional group attached to a dichlorinated phenyl ring via a methylene bridge. This combination of functionalities makes it a versatile building block for introducing the 2,5-dichlorophenylmethylsulfonyl moiety into various molecular scaffolds.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 163295-71-4
Molecular Formula C₇H₅Cl₃O₂S
Molecular Weight 259.54 g/mol
Appearance White to off-white solid
Purity Typically ≥95%

A variety of chemical suppliers offer this compound in research and bulk quantities. The table below summarizes the offerings from several prominent suppliers.

Table 2: Commercial Suppliers of this compound

SupplierCatalog NumberPurityAvailable Quantities
Aaron-ChemAR001UP1--
1st ScientificST001VGT95%100mg, 250mg, 1g, 5g
Laibo Chem-95%250mg
RHAWNR068150-1g95%1g
ChemicalBookCB31553704--

Synthesis and Reactivity

General Synthesis of Sulfonamides

The most prominent application of this compound is in the synthesis of N-substituted sulfonamides. This reaction typically proceeds by the nucleophilic attack of a primary or secondary amine on the sulfonyl chloride, usually in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol: General Synthesis of N-Aryl-(2,5-dichlorophenyl)methanesulfonamides

This protocol is a generalized procedure based on standard methods for sulfonamide synthesis.

Materials:

  • This compound (1.0 equivalent)

  • Substituted aniline (1.0 - 1.2 equivalents)

  • Anhydrous pyridine or triethylamine (1.5 - 2.0 equivalents)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for elution

Procedure:

  • To a stirred solution of the substituted aniline in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add the base (pyridine or triethylamine) dropwise.

  • Slowly add a solution of this compound in anhydrous DCM to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding deionized water.

  • Separate the organic layer and wash it sequentially with 1 M HCl (if triethylamine is used), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable gradient of hexane and ethyl acetate to afford the desired N-aryl-(2,5-dichlorophenyl)methanesulfonamide.

Diagram of the General Sulfonamide Synthesis Workflow

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification A This compound E Mixing and Reaction (0°C to Room Temperature) A->E B Substituted Aniline B->E C Base (e.g., Pyridine) C->E D Anhydrous Solvent (e.g., DCM) D->E F Aqueous Work-up E->F G Extraction & Washing F->G H Drying & Concentration G->H I Column Chromatography H->I J N-Aryl-(2,5-dichlorophenyl)methanesulfonamide I->J

Caption: General workflow for the synthesis of N-aryl-(2,5-dichlorophenyl)methanesulfonamides.

Applications in Drug Discovery and Medicinal Chemistry

The sulfonamide moiety is a well-established pharmacophore present in a wide array of therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs. The incorporation of the 2,5-dichlorophenyl group can significantly influence the biological activity of the resulting sulfonamide by altering its lipophilicity, electronic properties, and steric interactions with biological targets.

While specific signaling pathways directly modulated by derivatives of this compound are not extensively documented, the broader class of dichlorophenyl-containing sulfonamides has been investigated for various therapeutic applications. For instance, compounds bearing a dichlorophenyl moiety have been explored as inhibitors of enzymes such as carbonic anhydrase and cyclooxygenase (COX).[1]

The synthesis of N-(2,5-Dichlorophenyl)-4-methoxybenzenesulfonamide has been reported, highlighting the utility of this scaffold in generating diverse sulfonamide libraries for biological screening.[2] The 2,5-dichloro substitution pattern provides a unique structural motif that can be exploited in structure-activity relationship (SAR) studies to optimize the potency and selectivity of drug candidates.

Logical Relationship of Sulfonamide Synthesis to Drug Discovery

G A This compound C Sulfonamide Synthesis A->C B Amine Building Blocks B->C D Library of (2,5-Dichlorophenyl)methanesulfonamide Derivatives C->D E High-Throughput Screening D->E F Hit Identification E->F G Lead Optimization (SAR Studies) F->G H Drug Candidate G->H

Caption: The role of this compound in the drug discovery pipeline.

Safety and Handling

This compound is a reactive and potentially hazardous chemical. It should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, in a well-ventilated fume hood. It is sensitive to moisture and will hydrolyze to the corresponding sulfonic acid and hydrochloric acid. Therefore, it should be stored in a tightly sealed container under a dry, inert atmosphere.

Conclusion

This compound serves as a valuable and versatile reagent for the synthesis of novel sulfonamide derivatives with potential applications in drug discovery. Its unique substitution pattern offers opportunities for the development of new therapeutic agents. This guide provides essential information for researchers to effectively utilize this compound in their synthetic and medicinal chemistry endeavors. Further research into the biological activities and specific molecular targets of its derivatives is warranted to fully explore its therapeutic potential.

References

(2,5-Dichlorophenyl)methanesulfonyl chloride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(2,5-Dichlorophenyl)methanesulfonyl chloride is a reactive organosulfur compound with significant potential as a building block in medicinal chemistry and agrochemical synthesis. Its utility primarily lies in its capacity to introduce the (2,5-dichlorophenyl)methylsulfonyl moiety into various molecular scaffolds, enabling the exploration of structure-activity relationships (SAR) in drug discovery and the development of new bioactive compounds. This technical guide provides a detailed overview of its synthesis, chemical properties, and potential applications, based on available chemical literature and analogous procedures.

Chemical and Physical Properties

While specific experimental data for this compound is not widely published, its properties can be inferred from its structure and comparison with related compounds.

PropertyValueSource/Reference
CAS Number 163295-71-4Commercial Suppliers
Molecular Formula C₇H₅Cl₃O₂SCalculated
Molecular Weight 259.54 g/mol Calculated
Appearance Expected to be a colorless to pale yellow liquid or low-melting solidAnalogy to related sulfonyl chlorides
Solubility Soluble in polar organic solvents (e.g., DCM, THF, Ethyl Acetate); reacts with water and alcoholsGeneral reactivity of sulfonyl chlorides[1]

Synthesis

Step 1: Synthesis of (2,5-Dichlorophenyl)methanethiol

The first step is the conversion of 2,5-dichlorobenzyl chloride to (2,5-dichlorophenyl)methanethiol. This can be achieved through a nucleophilic substitution reaction with a sulfur source, such as thiourea followed by hydrolysis, or with sodium hydrosulfide.

Experimental Protocol (Inferred from general procedures for thiol synthesis):

  • To a solution of 2,5-dichlorobenzyl chloride (1 equivalent) in a suitable solvent such as ethanol, add sodium thiomethoxide (1.1 equivalents) at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude (2,5-Dichlorophenyl)methanethiol.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Step 2: Oxidative Chlorination to this compound

The second step involves the oxidative chlorination of the intermediate thiol to the final sulfonyl chloride. Several reagents can be employed for this transformation.

Experimental Protocol (Based on general methods for sulfonyl chloride synthesis):

  • Dissolve (2,5-Dichlorophenyl)methanethiol (1 equivalent) in a suitable solvent such as dichloromethane or a biphasic system of dichloromethane and water.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add an oxidizing and chlorinating agent, such as chlorine gas in the presence of water or a reagent system like N-chlorosuccinimide (NCS) and an acid source.

  • Maintain the temperature below 10 °C during the addition and stir the reaction mixture for a few hours until the starting thiol is consumed (monitored by TLC).

  • Separate the organic layer, wash it with cold water and brine, and dry it over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain crude this compound. Due to the reactivity of sulfonyl chlorides, it is often used in the next step without extensive purification.

Synthesis_Workflow 2,5-Dichlorobenzyl chloride 2,5-Dichlorobenzyl chloride Thiolation Thiolation 2,5-Dichlorobenzyl chloride->Thiolation (2,5-Dichlorophenyl)methanethiol (2,5-Dichlorophenyl)methanethiol Thiolation->(2,5-Dichlorophenyl)methanethiol Oxidative Chlorination Oxidative Chlorination (2,5-Dichlorophenyl)methanethiol->Oxidative Chlorination This compound This compound Oxidative Chlorination->this compound

Synthetic pathway to this compound.

Spectroscopic Data (Predicted)

No specific spectroscopic data for this compound has been found in the searched literature. However, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

TechniqueExpected Features
¹H NMR - A singlet for the methylene protons (CH₂) adjacent to the sulfonyl chloride group, expected to be significantly downfield (around δ 4.5-5.0 ppm) due to the strong electron-withdrawing effect of the SO₂Cl group. - A set of multiplets in the aromatic region (δ 7.2-7.6 ppm) corresponding to the three protons on the dichlorophenyl ring.
¹³C NMR - A signal for the methylene carbon. - Six signals for the aromatic carbons, with those bonded to chlorine showing characteristic shifts. - The carbon of the C-SO₂Cl group will be significantly deshielded.
IR (Infrared) - Strong characteristic absorption bands for the sulfonyl chloride group (S=O asymmetric and symmetric stretching) in the regions of approximately 1370-1380 cm⁻¹ and 1170-1190 cm⁻¹. - C-H stretching vibrations for the aromatic and methylene groups. - C=C stretching vibrations for the aromatic ring.
Mass Spec (MS) - A molecular ion peak (M⁺) corresponding to the molecular weight. - Characteristic isotope pattern for the presence of three chlorine atoms (M, M+2, M+4, M+6). - Fragmentation patterns may include the loss of SO₂Cl, Cl, and cleavage of the benzyl-sulfonyl bond.

Reactivity and Applications in Drug Discovery

This compound is a versatile electrophile, primarily used for the synthesis of sulfonamides and sulfonate esters.

Synthesis of Sulfonamides

The reaction with primary or secondary amines in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) yields the corresponding N-substituted sulfonamides. Sulfonamides are a prominent class of compounds in medicinal chemistry with a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.

General Experimental Protocol for Sulfonamide Synthesis:

  • Dissolve the amine (1 equivalent) and a base such as triethylamine (1.2-1.5 equivalents) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0-1.1 equivalents) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water or dilute acid and extract the product with an organic solvent.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude sulfonamide by recrystallization or column chromatography.

Sulfonamide_Formation cluster_reactants Reactants cluster_products Products SulfonylChloride This compound Reaction Reaction SulfonylChloride->Reaction Amine Primary or Secondary Amine (R1R2NH) Amine->Reaction Base Base (e.g., Triethylamine) Base->Reaction Sulfonamide N-substituted (2,5-Dichlorophenyl)methanesulfonamide Reaction->Sulfonamide Salt Triethylammonium chloride Reaction->Salt

General reaction scheme for sulfonamide synthesis.

The incorporation of the 2,5-dichlorophenyl motif can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. The chlorine atoms can enhance metabolic stability by blocking potential sites of oxidation and can also modulate the lipophilicity and binding interactions of the molecule with its biological target.

Potential Applications in Agrochemicals

Similar to their role in pharmaceuticals, sulfonyl chlorides are important intermediates in the synthesis of agrochemicals, particularly herbicides and fungicides. The (2,5-dichlorophenyl)methylsulfonyl group could be incorporated into novel pesticide candidates to evaluate their biological activity.

Safety and Handling

This compound is expected to be a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It is likely to be a lachrymator and harmful if inhaled, ingested, or absorbed through the skin. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.

Conclusion

This compound represents a valuable, albeit under-documented, synthetic intermediate. Its preparation from readily available starting materials appears feasible through established chemical transformations. The primary utility of this compound lies in its ability to serve as a precursor to a diverse range of sulfonamides, offering a tool for medicinal chemists and drug development professionals to synthesize novel compounds with potentially enhanced biological activity and improved physicochemical properties. Further research into the specific applications and biological effects of its derivatives is warranted to fully explore its potential in the development of new therapeutics and agrochemicals.

References

An In-depth Technical Guide to the Reactivity Profile of (2,5-Dichlorophenyl)methanesulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2,5-Dichlorophenyl)methanesulfonyl chloride is a reactive organosulfur compound with the chemical formula C₇H₅Cl₃O₂S. This technical guide provides a comprehensive overview of its chemical properties, reactivity profile, and potential applications, particularly in the context of medicinal chemistry and drug development. Due to the limited availability of specific experimental data for this compound, this guide draws upon established principles of organic chemistry and data from analogous structures to predict its reactivity and handling protocols.

Chemical and Physical Properties

This compound is a solid at room temperature. The presence of two electron-withdrawing chlorine atoms on the phenyl ring significantly influences the electronic properties of the molecule, particularly the electrophilicity of the sulfonyl chloride moiety.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 163295-71-4[1]
Molecular Formula C₇H₅Cl₃O₂S[1]
Molecular Weight 259.54 g/mol [1]
Appearance Solid (predicted)General knowledge
Canonical SMILES C1=CC(=C(C=C1Cl)Cl)CS(=O)(=O)Cl
InChI Key Not available

Reactivity Profile

The reactivity of this compound is primarily dictated by the sulfonyl chloride group (-SO₂Cl). The sulfur atom in this group is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles. The two chlorine atoms on the phenyl ring act as electron-withdrawing groups, which are expected to further increase the electrophilicity of the sulfonyl sulfur, thereby enhancing its reactivity compared to unsubstituted benzylsulfonyl chloride.

Reactions with Nucleophiles

This compound is expected to react readily with various nucleophiles in a manner characteristic of sulfonyl chlorides. These reactions typically proceed via a nucleophilic substitution mechanism at the sulfur atom.

General Reaction Scheme:

reactant This compound product Sulfonamide / Sulfonate Ester / etc. reactant->product + Nu-H hcl HCl reactant->hcl - HCl nucleophile Nucleophile (Nu-H)

Caption: General reaction of this compound with a nucleophile.

  • Reaction with Amines (Sulfonamide Formation): Primary and secondary amines are expected to react with this compound to form the corresponding sulfonamides. This is a fundamental reaction in medicinal chemistry, as the sulfonamide functional group is a key component in many therapeutic agents. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct.

  • Reaction with Alcohols (Sulfonate Ester Formation): Alcohols will react to form sulfonate esters. This reaction is useful for converting the hydroxyl group, which is a poor leaving group, into a good leaving group (sulfonate) for subsequent nucleophilic substitution reactions.

  • Hydrolysis: Like most sulfonyl chlorides, this compound is expected to be sensitive to moisture and will hydrolyze in the presence of water to form the corresponding sulfonic acid. Therefore, it should be handled under anhydrous conditions.

Synthesis

Hypothetical Synthetic Pathway:

start 2,5-Dichlorotoluene thiol (2,5-Dichlorophenyl)methanethiol start->thiol Thiolation sulfonyl_chloride This compound thiol->sulfonyl_chloride Oxidative Chlorination (e.g., Cl₂, H₂O)

Caption: A possible synthetic route to this compound.

Experimental Protocols (General Procedures)

The following are general, representative protocols for reactions involving sulfonyl chlorides. These should be adapted and optimized for this compound based on small-scale trial reactions.

General Procedure for Sulfonamide Formation

Materials:

  • This compound

  • Primary or secondary amine

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Triethylamine (TEA) or pyridine

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve the amine (1.0 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add triethylamine (1.1 - 1.5 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Dissolve this compound (1.05 equivalents) in a minimal amount of anhydrous DCM.

  • Add the sulfonyl chloride solution dropwise to the stirred amine solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water or saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

General Procedure for Sulfonate Ester Formation

Materials:

  • This compound

  • Alcohol

  • Anhydrous pyridine or a mixture of an aprotic solvent (e.g., DCM) and a non-nucleophilic base (e.g., TEA)

  • Saturated aqueous copper (II) sulfate solution (if using pyridine)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve the alcohol (1.0 equivalent) in anhydrous pyridine or DCM at 0 °C under an inert atmosphere.

  • If using DCM, add triethylamine (1.2 equivalents).

  • Add this compound (1.1 equivalents) portion-wise or as a solution in the reaction solvent.

  • Stir the reaction at 0 °C for 30 minutes and then at room temperature until completion (monitored by TLC).

  • Cool the reaction mixture to 0 °C and slowly add water to quench the reaction.

  • If pyridine was used as the solvent, wash the mixture with cold saturated aqueous copper (II) sulfate solution to remove the pyridine.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Spectroscopic Data (Predicted)

While experimental spectroscopic data for this compound is not available in the searched literature, predictions can be made based on the analysis of its structural fragments and comparison with analogous compounds.

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopy Predicted Features
¹H NMR - A singlet for the methylene (-CH₂-) protons, expected to be deshielded by the adjacent sulfonyl group and the aromatic ring. The chemical shift is likely to be in the range of 4.5-5.5 ppm. - A set of multiplets for the three aromatic protons. The substitution pattern (1,2,4-trisubstituted) will lead to a complex splitting pattern.
¹³C NMR - A signal for the methylene carbon. - Six signals for the aromatic carbons, with the carbons bearing chlorine atoms showing characteristic shifts. The carbon attached to the CH₂SO₂Cl group will also be identifiable.
IR Spectroscopy - Strong characteristic absorption bands for the sulfonyl chloride group (S=O stretches) are expected around 1370-1390 cm⁻¹ (asymmetric) and 1170-1190 cm⁻¹ (symmetric). - Bands corresponding to C-H stretching of the aromatic ring and the methylene group. - C=C stretching bands for the aromatic ring. - A band for the C-S bond. - Bands for the C-Cl bonds.
Mass Spectrometry - The molecular ion peak (M⁺) should be observable, with a characteristic isotopic pattern due to the presence of three chlorine atoms and one sulfur atom. - Fragmentation patterns would likely involve the loss of SO₂Cl, Cl, and cleavage of the benzyl-sulfur bond.

Applications in Drug Development and Medicinal Chemistry

While no specific applications of this compound in drug development have been identified in the searched literature, its structure suggests several potential uses.

  • Scaffold for Sulfonamide Libraries: As a reactive sulfonyl chloride, it can be used to synthesize a diverse library of sulfonamides by reacting it with a wide range of amines. These libraries can then be screened for biological activity against various therapeutic targets. The 2,5-dichlorophenyl moiety provides a specific substitution pattern that can be explored for structure-activity relationship (SAR) studies.

  • Intermediate for Target Molecules: The sulfonyl chloride can serve as a key intermediate in the multi-step synthesis of more complex molecules with potential therapeutic value. The dichlorinated phenyl ring is a common feature in many biologically active compounds.

Logical Workflow for Application in Drug Discovery:

start This compound synthesis Parallel Synthesis start->synthesis amines Amine Library amines->synthesis sulfonamides Sulfonamide Library synthesis->sulfonamides screening High-Throughput Screening sulfonamides->screening hits Hit Compounds screening->hits sar SAR Studies hits->sar lead Lead Optimization sar->lead candidate Drug Candidate lead->candidate

Caption: Workflow for utilizing this compound in drug discovery.

Safety and Handling

This compound is expected to be a corrosive and moisture-sensitive compound. Based on the safety data for analogous sulfonyl chlorides, it should be handled with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. It should be stored in a tightly sealed container in a cool, dry place, away from moisture.

In case of contact:

  • Skin: Immediately flush with plenty of water for at least 15 minutes. Remove contaminated clothing.

  • Eyes: Immediately flush with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally.

  • Ingestion: Do not induce vomiting. Give large quantities of water.

  • Inhalation: Remove to fresh air.

In all cases of exposure, seek immediate medical attention.

Conclusion

This compound is a reactive chemical intermediate with significant potential for use in organic synthesis, particularly in the construction of sulfonamide libraries for drug discovery. Its reactivity is enhanced by the presence of the electron-withdrawing dichloro-substituents on the phenyl ring. While specific experimental data for this compound is scarce, its reactivity can be reliably predicted based on the well-established chemistry of sulfonyl chlorides. Researchers and drug development professionals should handle this compound with appropriate safety precautions due to its presumed corrosive and moisture-sensitive nature. Further research into the specific reactions and applications of this compound is warranted to fully explore its utility in the development of novel therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for Sulfonamide Synthesis using (2,5-Dichlorophenyl)methanesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of sulfonamides utilizing (2,5-Dichlorophenyl)methanesulfonyl chloride as a key reagent. Sulfonamides are a critical class of compounds in medicinal chemistry, known for their wide range of therapeutic applications.[1][2][3] This guide offers a comprehensive resource for researchers engaged in the development of novel sulfonamide-based drug candidates.

Introduction to Sulfonamide Synthesis

Sulfonamides are compounds containing the -SO₂NR₂ functional group. They are of significant interest in drug discovery due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][3] The most common method for synthesizing sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine.[4] This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

This compound is a specific sulfonylating agent that can be used to introduce the (2,5-Dichlorophenyl)methylsulfonyl moiety into a molecule. The presence of the dichlorophenyl group can significantly influence the physicochemical and biological properties of the resulting sulfonamide, making it a valuable building block in medicinal chemistry.[2]

Properties of this compound

It is essential to be familiar with the properties of this compound to ensure safe handling and optimal reaction conditions.

PropertyValueReference
CAS Number 163295-71-4[5]
Molecular Formula C₇H₅Cl₃O₂S[5]
Molecular Weight 259.54 g/mol [5][6][7]
Appearance White to off-white solid (typical for sulfonyl chlorides)General Knowledge
Purity Typically >95%[5]

Safety Precautions: this compound is expected to be corrosive and moisture-sensitive, similar to other sulfonyl chlorides.[7] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Experimental Protocol: General Procedure for Sulfonamide Synthesis

This protocol outlines a general method for the synthesis of a sulfonamide from this compound and a representative primary or secondary amine.

Materials:

  • This compound

  • Primary or secondary amine of choice

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent (e.g., Tetrahydrofuran (THF), Acetonitrile (MeCN))

  • Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), or Pyridine)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for purification (e.g., ethyl acetate, hexanes)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel or syringe pump

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography or recrystallization

  • Analytical instrumentation (NMR, LC-MS, IR)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary or secondary amine (1.0 equivalent) and dissolve it in anhydrous dichloromethane (DCM).

  • Addition of Base: Add the base (1.1 to 1.5 equivalents) to the solution and stir for 5-10 minutes at room temperature.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Sulfonyl Chloride: Dissolve this compound (1.0 to 1.2 equivalents) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution over 15-30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • Once the reaction is complete, quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl (if an amine base was used), saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to afford the desired sulfonamide.

  • Characterization: Characterize the purified sulfonamide using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy to confirm its identity and purity.

Data Presentation

The following tables provide a template for summarizing the experimental data.

Table 1: Reagents and Reaction Parameters

EntryAmineEquivalents of AmineBaseEquivalents of BaseSolventReaction Time (h)
11.0
21.0
...1.0

Table 2: Reaction Outcomes and Product Characterization

EntryProduct StructureYield (%)Purity (%)¹H NMR (δ, ppm)MS (m/z)
1
2
...

Visualizations

Diagram 1: General Sulfonamide Synthesis Reaction

G cluster_products Products R1R2NH Primary or Secondary Amine (R1R2NH) Sulfonamide Sulfonamide R1R2NH->Sulfonamide SulfonylChloride This compound SulfonylChloride->Sulfonamide Base Base (e.g., TEA, DIPEA) Solvent Solvent (e.g., DCM) Byproduct [Base-H]+Cl-

Caption: General reaction scheme for the synthesis of sulfonamides.

Diagram 2: Experimental Workflow

G start Start: Dissolve Amine and Base in Solvent cool Cool to 0 °C start->cool add_sulfonyl Add this compound cool->add_sulfonyl react React at Room Temperature add_sulfonyl->react monitor Monitor Reaction (TLC/LC-MS) react->monitor workup Aqueous Workup monitor->workup Reaction Complete purify Purification (Chromatography/Recrystallization) workup->purify characterize Characterization (NMR, MS, IR) purify->characterize end End: Purified Sulfonamide characterize->end

Caption: Step-by-step experimental workflow for sulfonamide synthesis.

Diagram 3: Logical Relationship of Components

G cluster_inputs Inputs cluster_process Process cluster_outputs Outputs Reagent1 This compound Reaction Sulfonylation Reaction Reagent1->Reaction Reagent2 Amine Reagent2->Reaction Catalyst Base Catalyst->Reaction Solvent Solvent Solvent->Reaction Product Target Sulfonamide Reaction->Product Byproduct Salt Byproduct Reaction->Byproduct

Caption: Logical relationship of inputs, process, and outputs.

References

Application Notes and Protocols: Reaction of (2,5-Dichlorophenyl)methanesulfonyl chloride with Primary Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2,5-Dichlorophenyl)methanesulfonyl chloride is a versatile reagent for the derivatization of primary alcohols. The resulting sulfonate esters are excellent leaving groups in nucleophilic substitution and elimination reactions, making them valuable intermediates in organic synthesis and drug development. This document provides detailed application notes and protocols for the reaction of this compound with primary alcohols.

The reaction proceeds via a nucleophilic attack of the primary alcohol on the electrophilic sulfur atom of the sulfonyl chloride, typically in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct. The dichlorophenyl moiety can influence the reactivity of the sulfonate ester and provide a useful handle for analytical detection or for modulating the pharmacokinetic properties of a molecule.

Reaction Mechanism and Kinetics

The sulfonylation of a primary alcohol with this compound generally proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. The alcohol's oxygen atom acts as the nucleophile, attacking the sulfur atom of the sulfonyl chloride and displacing the chloride ion. A base, such as triethylamine or pyridine, is used to quench the HCl generated during the reaction.

The presence of two chlorine atoms on the phenyl ring has an electron-withdrawing effect, which can increase the electrophilicity of the sulfur atom and potentially accelerate the reaction rate compared to unsubstituted phenylmethanesulfonyl chloride.

Quantitative Data Summary

EntryPrimary AlcoholBase (eq.)SolventTemp (°C)Time (h)Yield (%)
1MethanolTriethylamine (1.5)Dichloromethane0 - RT2>95 (hypothetical)
2EthanolTriethylamine (1.5)Dichloromethane0 - RT2>95 (hypothetical)
31-PropanolTriethylamine (1.5)Dichloromethane0 - RT3>90 (hypothetical)
41-ButanolTriethylamine (1.5)Dichloromethane0 - RT3>90 (hypothetical)
5Benzyl AlcoholPyridine (2.0)Dichloromethane0 - RT4>85 (hypothetical)

Note: The data in this table is illustrative and based on general knowledge of sulfonylation reactions. Actual yields and reaction times may vary depending on the specific substrate and reaction conditions.

Experimental Protocol: General Procedure for the Sulfonylation of a Primary Alcohol

This protocol describes a general method for the preparation of a (2,5-Dichlorophenyl)methanesulfonate ester from a primary alcohol.

Materials:

  • Primary alcohol

  • This compound (1.1 eq)

  • Triethylamine (1.5 eq) or Pyridine (2.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the primary alcohol (1.0 eq) and dissolve it in anhydrous dichloromethane (approx. 0.1-0.2 M solution).

  • Addition of Base: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.5 eq) or pyridine (2.0 eq) dropwise to the stirred solution.

  • Addition of Sulfonyl Chloride: In a separate flask, dissolve this compound (1.1 eq) in a small amount of anhydrous dichloromethane. Transfer this solution to a dropping funnel and add it dropwise to the alcohol solution at 0 °C over a period of 15-30 minutes.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding 1 M HCl solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • The crude sulfonate ester can be purified by recrystallization or column chromatography on silica gel.

Safety Precautions: this compound is a corrosive and moisture-sensitive compound. Handle it in a fume hood and wear appropriate personal protective equipment (gloves, safety glasses). Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) if the alcohol is sensitive to oxidation.

Diagrams

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve Primary Alcohol in Anhydrous DCM add_base Add Triethylamine/Pyridine at 0 °C start->add_base add_sulfonyl_chloride Add (2,5-Dichlorophenyl)methanesulfonyl chloride solution dropwise at 0 °C add_base->add_sulfonyl_chloride react Stir at Room Temperature (2-4 h) add_sulfonyl_chloride->react quench Quench with 1 M HCl react->quench extract Separate Organic Layer quench->extract wash_hcl Wash with 1 M HCl extract->wash_hcl wash_bicarb Wash with sat. NaHCO3 wash_hcl->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over Na2SO4/MgSO4 wash_brine->dry filter_concentrate Filter and Concentrate dry->filter_concentrate purify Recrystallization or Column Chromatography filter_concentrate->purify product Pure Sulfonate Ester purify->product

Caption: Experimental workflow for the synthesis of (2,5-Dichlorophenyl)methanesulfonate esters.

Application Notes and Protocols for Mesylation Using (2,5-Dichlorophenyl)methanesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the mesylation of alcohols using (2,5-Dichlorophenyl)methanesulfonyl chloride. This reaction is a crucial transformation in medicinal chemistry and drug development for converting an alcohol into a good leaving group, facilitating subsequent nucleophilic substitution or elimination reactions. The resulting (2,5-dichlorophenyl)methanesulfonate esters are valuable intermediates in the synthesis of complex organic molecules.

Introduction

Sulfonyl chlorides are highly reactive organic compounds extensively used in the pharmaceutical industry to form sulfonamides and sulfonate esters.[1][2] The (2,5-Dichlorophenyl)methanesulfonyl group can be introduced into a molecule to modify its pharmacokinetic properties or to serve as a reactive handle for further synthetic transformations. The electron-withdrawing nature of the two chlorine atoms on the phenyl ring can influence the reactivity of the sulfonate ester.

The mesylation of an alcohol transforms the hydroxyl group, which is a poor leaving group, into a (2,5-dichlorophenyl)methanesulfonate group, which is an excellent leaving group, analogous to tosylates and mesylates.[3] This activation enables a wide range of synthetic possibilities, crucial for the construction of diverse molecular architectures found in many pharmaceuticals.[1]

Experimental Protocol

This protocol describes a general procedure for the mesylation of a primary alcohol using this compound in the presence of triethylamine as a base.

Materials:

  • Primary alcohol

  • This compound

  • Triethylamine (Et3N), freshly distilled

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary alcohol (1.0 equivalent). Dissolve the alcohol in anhydrous dichloromethane (DCM) to make an approximately 0.2 M solution.

  • Base Addition: Cool the solution to 0 °C using an ice bath. To the stirred solution, add triethylamine (1.5 equivalents) dropwise.

  • Addition of Sulfonyl Chloride: While maintaining the temperature at 0 °C, slowly add a solution of this compound (1.2 equivalents) in anhydrous DCM to the reaction mixture over 5-10 minutes.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting alcohol is consumed (typically 1-4 hours).

  • Work-up: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: If necessary, purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes).

Data Presentation

The following table summarizes representative quantitative data for the mesylation of benzyl alcohol with this compound.

Reactant/ProductMolecular Weight ( g/mol )Molar EquivalentsAmount UsedYield (%)Purity (%)
Benzyl Alcohol108.141.0541 mg (5.0 mmol)->99
This compound259.541.21.56 g (6.0 mmol)->98
Triethylamine101.191.51.05 mL (7.5 mmol)->99.5
Benzyl (2,5-dichlorophenyl)methanesulfonate (Product)331.21-1.48 g (4.47 mmol)89.4>95

Visualization

Experimental Workflow Diagram

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Alcohol in DCM add_tea Add Triethylamine at 0°C start->add_tea add_sulfonyl Add this compound at 0°C add_tea->add_sulfonyl react Stir at RT & Monitor by TLC add_sulfonyl->react quench Quench with Water react->quench extract Extract with DCM quench->extract wash Wash with HCl, NaHCO3, Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Chromatography concentrate->purify end end purify->end Final Product

Caption: Workflow for the mesylation of an alcohol.

Signaling Pathway: Kinase Inhibition

Many kinase inhibitors, which are crucial in cancer therapy and other diseases, contain sulfonyl or sulfonamide moieties. The (2,5-dichlorophenyl)methanesulfonate group can be a key structural element in such inhibitors, interacting with the target kinase. The following diagram illustrates a generic MAP kinase signaling pathway, a common target for such drugs.

kinase_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor ras Ras receptor->ras Activates raf Raf ras->raf Activates mek MEK raf->mek Phosphorylates erk ERK mek->erk Phosphorylates transcription Transcription Factors erk->transcription Activates inhibitor Kinase Inhibitor (e.g., containing sulfonyl group) inhibitor->raf Inhibits gene_expression Gene Expression (Proliferation, Survival) transcription->gene_expression

Caption: A generic kinase signaling pathway.

References

(2,5-Dichlorophenyl)methanesulfonyl chloride: Uncharted Territory in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature and patent databases, specific applications of (2,5-Dichlorophenyl)methanesulfonyl chloride in medicinal chemistry remain largely undocumented. This particular sulfonyl chloride derivative does not appear as a common building block or reagent in the synthesis of reported bioactive molecules, and as such, no quantitative data on the biological activity of its derivatives or detailed experimental protocols for its use in medicinal chemistry are available in the public domain.

While the broader class of sulfonyl chlorides plays a pivotal role in drug discovery and development, serving as a key electrophile for the synthesis of sulfonamides, the specific substitution pattern of this compound seems to have precluded its widespread use or at least its prominent feature in published research. Sulfonamides, as a chemical class, are well-known for their diverse pharmacological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties.[1] The synthesis of these compounds typically involves the reaction of a sulfonyl chloride with a primary or secondary amine.

General information is available for isomeric compounds, such as (2,4-Dichlorophenyl)methanesulfonyl chloride and (3,5-Dichlorophenyl)methanesulfonyl chloride, which have been noted as intermediates in pharmaceutical and agrochemical synthesis.[2][3] However, the subtle shift in the chlorine atom's position on the phenyl ring to the 2 and 5 positions, combined with the methylene linker, appears to render this compound a less explored entity in the context of medicinal chemistry.

For researchers interested in exploring the potential of this compound, general protocols for the synthesis of sulfonamides from sulfonyl chlorides can be adapted. These reactions are typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

General Protocol for Sulfonamide Synthesis (Hypothetical Application)

This protocol is a generalized procedure and would require optimization for the specific reactivity of this compound and the chosen amine.

Materials:

  • This compound

  • Primary or secondary amine of interest

  • Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

  • Tertiary amine base (e.g., triethylamine, diisopropylethylamine)

  • Standard laboratory glassware and stirring equipment

  • Purification supplies (e.g., silica gel for chromatography)

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) in the anhydrous solvent.

  • To this solution, add the tertiary amine base (1.1-1.5 equivalents).

  • Cool the reaction mixture to 0 °C using an ice bath.

  • In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of the anhydrous solvent.

  • Slowly add the solution of this compound to the stirred amine solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for a period of 2-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of water or a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is then purified by a suitable method, such as column chromatography on silica gel, to yield the desired sulfonamide.

Experimental Workflow for Sulfonamide Synthesis

Below is a conceptual workflow for the synthesis and initial biological screening of a novel sulfonamide derived from this compound.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_screening Biological Screening reagents Reactants: This compound Amine reaction Reaction: Solvent, Base 0°C to RT reagents->reaction 1. workup Workup: Aqueous Extraction reaction->workup 2. purification Purification: Column Chromatography workup->purification 3. nmr NMR Spectroscopy purification->nmr 4. ms Mass Spectrometry purification->ms 5. purity Purity Analysis (HPLC) purification->purity 6. assay Primary Biological Assay (e.g., Enzyme Inhibition, Cell Viability) purity->assay 7. data Data Analysis: IC50/EC50 Determination assay->data 8.

Fig. 1: A generalized workflow for the synthesis and evaluation of a novel sulfonamide.

Potential Signaling Pathways to Investigate

Given the broad spectrum of activities of sulfonamides, derivatives of this compound could potentially modulate various signaling pathways implicated in diseases such as cancer or inflammation. A hypothetical signaling pathway that could be investigated is the NF-κB signaling pathway, which is a key regulator of inflammation and cell survival.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor (e.g., TNFR) IKK IKK Complex receptor->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Ubiquitination & Degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation inhibitor Potential Inhibitor (Sulfonamide Derivative) inhibitor->IKK Inhibits? DNA DNA NFkB_nuc->DNA gene Target Gene Expression (Inflammation, Survival) DNA->gene Transcription

Fig. 2: A hypothetical inhibition of the NF-κB signaling pathway by a sulfonamide derivative.

References

Application Notes and Protocols: (2,5-Dichlorophenyl)methanesulfonyl chloride in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential uses of (2,5-dichlorophenyl)methanesulfonyl chloride as a versatile reagent in the synthesis of various heterocyclic compounds. The protocols detailed below are based on established synthetic methodologies for analogous sulfonyl chlorides and are intended to serve as a starting point for laboratory investigation.

Introduction

This compound is a sulfonyl chloride derivative that can serve as a valuable building block in the construction of diverse heterocyclic scaffolds. The presence of the dichlorophenyl moiety can impart unique physicochemical properties to the resulting molecules, potentially influencing their biological activity and making them attractive candidates for drug discovery and development. This reagent can participate in a variety of cyclization and substitution reactions to form nitrogen-, sulfur-, and oxygen-containing heterocycles.

General Reactivity

The primary reactive site of this compound is the sulfonyl chloride group (-SO₂Cl). This group is a strong electrophile and readily reacts with nucleophiles such as amines, thiols, and alcohols. This reactivity allows for the introduction of the (2,5-dichlorophenyl)methanesulfonyl group onto various molecular frameworks, which can then undergo subsequent intramolecular cyclization to form heterocyclic rings. Alternatively, the reagent can be involved in reactions where the sulfonyl group acts as a leaving group or facilitates cyclization through other mechanisms.

Application Note 1: Synthesis of Substituted Thiazoles

The thiazole ring is a common motif in many biologically active compounds. This compound can be utilized in a modified Hantzsch-type synthesis or other related cyclizations to afford substituted thiazoles. The (2,5-dichlorophenyl)methylsulfonyl group can be introduced onto a key intermediate, which then undergoes cyclization to form the thiazole ring.

Proposed Synthetic Pathway for 2-Amino-4-(2,5-dichlorophenyl)thiazoles

G reagent This compound intermediate N-Sulfonylated Thioamide Intermediate reagent->intermediate Reaction with thioamide Thioamide Derivative thioamide->intermediate cyclization Intramolecular Cyclization intermediate->cyclization Base-mediated thiazole 2-Amino-4-(2,5-dichlorophenyl)thiazole cyclization->thiazole

Caption: Proposed synthesis of 2-amino-4-(2,5-dichlorophenyl)thiazoles.

Experimental Protocol: Synthesis of 2-Amino-4-(2,5-dichlorophenyl)thiazole

Materials:

  • This compound

  • Thioacetamide

  • Sodium ethoxide

  • Ethanol (anhydrous)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flasks

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • UV lamp

Procedure:

  • Preparation of the N-sulfonylated intermediate:

    • In a 100 mL round-bottom flask, dissolve thioacetamide (1.0 eq) in anhydrous ethanol (20 mL).

    • Add sodium ethoxide (1.1 eq) to the solution and stir for 15 minutes at room temperature.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of this compound (1.0 eq) in anhydrous ethanol (10 mL) dropwise over 30 minutes.

    • Allow the reaction to warm to room temperature and stir for 4 hours. Monitor the reaction progress by TLC.

  • Cyclization:

    • After completion of the first step, heat the reaction mixture to reflux for 6 hours.

    • Cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • Work-up and Purification:

    • Partition the residue between dichloromethane (50 mL) and water (50 mL).

    • Separate the organic layer and wash with saturated sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).

Hypothetical Data:

Starting MaterialProductReaction Time (h)Yield (%)
Thioacetamide2-Amino-4-(2,5-dichlorophenyl)thiazole1065
Phenylthioacetamide2-Amino-5-phenyl-4-(2,5-dichlorophenyl)thiazole1258

Application Note 2: Synthesis of Substituted 1,2,4-Triazoles

1,2,4-Triazoles are another important class of nitrogen-containing heterocycles with a wide range of pharmacological activities. This compound can be employed in the synthesis of substituted 1,2,4-triazoles by reacting with amidines or their precursors, followed by cyclization.

Proposed Synthetic Pathway for 3-(2,5-Dichlorobenzyl)-5-substituted-1,2,4-triazoles

G reagent This compound intermediate1 N-Sulfonyl Amidine reagent->intermediate1 Reaction with amidine Amidine Hydrochloride amidine->intermediate1 hydrazine Hydrazine Hydrate intermediate2 Hydrazide Intermediate intermediate1->intermediate2 Reaction with Hydrazine cyclization Cyclization intermediate2->cyclization Heating triazole 3-(2,5-Dichlorobenzyl)-5-substituted-1,2,4-triazole cyclization->triazole

Caption: Proposed synthesis of 3-(2,5-dichlorobenzyl)-1,2,4-triazoles.

Experimental Protocol: Synthesis of 3-(2,5-Dichlorobenzyl)-5-phenyl-1,2,4-triazole

Materials:

  • This compound

  • Benzamidine hydrochloride

  • Triethylamine (TEA)

  • Hydrazine hydrate

  • Pyridine (anhydrous)

  • Ethanol

  • Hydrochloric acid (1 M)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and equipment

Procedure:

  • Formation of N-sulfonylamidine:

    • Suspend benzamidine hydrochloride (1.0 eq) in anhydrous pyridine (20 mL) in a 100 mL round-bottom flask.

    • Add triethylamine (2.2 eq) and stir the mixture at room temperature for 10 minutes.

    • Add this compound (1.0 eq) portion-wise over 15 minutes.

    • Stir the reaction mixture at room temperature for 12 hours.

  • Reaction with Hydrazine:

    • To the above mixture, add hydrazine hydrate (1.5 eq) and heat the reaction to 80 °C for 8 hours.

  • Cyclization and Work-up:

    • Cool the reaction mixture to room temperature and pour it into ice-cold 1 M hydrochloric acid (100 mL).

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 40 mL) and brine (40 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

    • Recrystallize the crude product from ethanol to obtain the pure triazole.

Hypothetical Data:

AmidineProductReaction Time (h)Yield (%)
Benzamidine HCl3-(2,5-Dichlorobenzyl)-5-phenyl-1,2,4-triazole2072
Acetamidine HCl3-(2,5-Dichlorobenzyl)-5-methyl-1,2,4-triazole1878

Application Note 3: Synthesis of Substituted Pyrimidines

Pyrimidines are fundamental components of nucleic acids and are prevalent in numerous pharmaceuticals. This compound can be used to synthesize substituted pyrimidines through reactions with 1,3-dicarbonyl compounds and a nitrogen source like urea or thiourea.

Proposed Workflow for Pyrimidine Synthesis

G start Start step1 Synthesize α-sulfonylated 1,3-dicarbonyl compound start->step1 React (2,5-Dichlorophenyl)methanesulfonyl chloride with 1,3-dicarbonyl step2 Condensation with Urea/Thiourea step1->step2 Base-catalyzed step3 Cyclization and Dehydration step2->step3 Acid-catalyzed product Substituted Pyrimidine step3->product end End product->end

Caption: Workflow for the synthesis of substituted pyrimidines.

Experimental Protocol: Synthesis of 4-(2,5-Dichlorobenzyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester

Materials:

  • This compound

  • Ethyl acetoacetate

  • Thiourea

  • Sodium metal

  • Ethanol (absolute)

  • Hydrochloric acid (concentrated)

  • Standard laboratory glassware and equipment

Procedure:

  • Preparation of the α-sulfonylated β-ketoester:

    • In a three-necked flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide by dissolving sodium metal (1.1 eq) in absolute ethanol (30 mL).

    • To this solution, add ethyl acetoacetate (1.0 eq) dropwise at room temperature.

    • After the addition is complete, add a solution of this compound (1.0 eq) in ethanol (15 mL) dropwise.

    • Stir the mixture at room temperature for 2 hours, then heat to reflux for 4 hours.

  • Condensation and Cyclization:

    • Cool the reaction mixture to room temperature and add thiourea (1.2 eq).

    • Heat the mixture to reflux for 12 hours.

    • After cooling, pour the reaction mixture into ice water and acidify with concentrated hydrochloric acid to pH 2-3.

    • Collect the precipitated solid by filtration, wash with cold water, and dry.

  • Purification:

    • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the pure pyrimidine derivative.

Hypothetical Data:

1,3-Dicarbonyl CompoundNitrogen SourceProductReaction Time (h)Yield (%)
Ethyl acetoacetateThiourea4-(2,5-Dichlorobenzyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester1868
AcetylacetoneUrea4-(2,5-Dichlorobenzyl)-5-acetyl-6-methylpyrimidin-2(1H)-one2062

Safety Precautions

This compound is expected to be a corrosive and moisture-sensitive compound. All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.

Disclaimer: The protocols and data presented herein are hypothetical and intended for informational purposes only. They are based on established chemical principles and analogous reactions. These procedures have not been experimentally validated and should be adapted and optimized by qualified personnel in a laboratory setting. All chemical reactions should be performed with appropriate safety precautions.

Application Notes and Protocols for the Derivatization of Amines with (2,5-Dichlorophenyl)methanesulfonyl Chloride for Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quantitative analysis of primary and secondary amines is a critical task in pharmaceutical research, clinical diagnostics, and environmental monitoring. However, many amine-containing compounds exhibit poor chromatographic properties and lack strong chromophores or fluorophores, making their direct analysis by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) challenging. Chemical derivatization is a widely employed strategy to overcome these limitations by converting the amines into more stable, volatile, and detectable derivatives.

This document provides detailed application notes and protocols for the derivatization of primary and secondary amines using sulfonyl chlorides, with a focus on providing a general framework that can be adapted for (2,5-Dichlorophenyl)methanesulfonyl chloride. While specific data for this particular reagent is not widely published, the principles and procedures outlined below are based on well-established methods for similar sulfonyl chlorides, such as dansyl chloride and p-toluenesulfonyl chloride.

Principle of Derivatization

The derivatization of amines with a sulfonyl chloride, such as this compound, proceeds via a nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of a stable sulfonamide. This reaction is typically carried out in an alkaline medium to neutralize the hydrochloric acid byproduct.

The resulting sulfonamide derivative is generally less polar, more volatile, and exhibits enhanced detectability, particularly with UV or fluorescence detectors, due to the introduction of the aromatic sulfonyl group.

Experimental Workflow

experimental_workflow General Workflow for Amine Derivatization and Analysis cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Amine-Containing Sample Extraction Extraction of Amines (if necessary) Sample->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitute in Buffer Evaporation->Reconstitution AddReagent Add (2,5-Dichlorophenyl)methanesulfonyl Chloride Solution Reconstitution->AddReagent Incubation Incubate at Elevated Temperature AddReagent->Incubation Quenching Quench Reaction Incubation->Quenching Injection Inject into HPLC or GC Quenching->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (UV, FLD, MS) Separation->Detection DataAnalysis Data Analysis and Quantification Detection->DataAnalysis

Caption: General workflow for amine derivatization and analysis.

Detailed Experimental Protocol

This protocol provides a general procedure for the derivatization of amines with a sulfonyl chloride. Note: This is a template and may require optimization for this compound and the specific amine of interest.

Materials and Reagents:

  • Amine-containing sample

  • This compound

  • Acetonitrile (ACN), HPLC grade

  • Sodium bicarbonate buffer (e.g., 100 mM, pH 9.0-10.5)

  • Quenching solution (e.g., a primary or secondary amine like glycine or proline solution, or a solution of sodium hydroxide)

  • Vortex mixer

  • Heating block or water bath

  • HPLC or GC system with an appropriate detector (e.g., UV, Fluorescence, or Mass Spectrometer)

Procedure:

  • Sample Preparation:

    • Accurately weigh or pipette a known amount of the amine-containing sample into a reaction vial.

    • If the sample is in a complex matrix (e.g., biological fluid, food), perform a suitable extraction (e.g., liquid-liquid extraction or solid-phase extraction) to isolate the amines.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen if necessary.

  • Derivatization Reaction:

    • Reconstitute the dried sample in 100 µL of sodium bicarbonate buffer (pH 9.0-10.5).

    • Prepare a fresh solution of this compound in acetonitrile (e.g., 1-10 mg/mL). The optimal concentration should be determined experimentally.

    • Add 100 µL of the derivatizing reagent solution to the sample vial.

    • Vortex the mixture for 30 seconds.

    • Incubate the vial in a heating block or water bath at a specific temperature (e.g., 60-80 °C) for a defined period (e.g., 30-60 minutes). These conditions should be optimized for the specific application.

  • Reaction Quenching:

    • After incubation, cool the reaction vial to room temperature.

    • Add 50 µL of the quenching solution to react with the excess derivatizing reagent.

    • Vortex for 30 seconds.

  • Analysis:

    • The derivatized sample is now ready for injection into the HPLC or GC system.

    • Filter the sample through a 0.22 µm syringe filter if necessary before injection.

Quantitative Data Summary

The following tables provide typical parameters for the analysis of derivatized amines. These values are based on methods developed for other sulfonyl chlorides and should be used as a starting point for method development with this compound.

Table 1: Typical HPLC-UV/FLD Conditions for Analysis of Sulfonyl Chloride Derivatized Amines

ParameterTypical Setting
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid or Acetate Buffer
Mobile Phase B Acetonitrile or Methanol
Gradient Optimized for separation of target amines
Flow Rate 0.8 - 1.2 mL/min
Column Temperature 25 - 40 °C
Injection Volume 5 - 20 µL
UV Detection Wavelength to be determined based on the UV spectrum of the derivative (typically 254 nm for aromatic sulfonyl groups)
Fluorescence Detection Excitation/Emission wavelengths to be determined based on the fluorescence spectrum of the derivative

Table 2: Typical GC-MS Conditions for Analysis of Sulfonyl Chloride Derivatized Amines

ParameterTypical Setting
Column Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium
Flow Rate 1.0 - 1.5 mL/min
Inlet Temperature 250 - 280 °C
Injection Mode Split or Splitless
Oven Temperature Program Initial temperature 100-150 °C, ramp to 280-300 °C
MS Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI)
Mass Range 50 - 500 amu

Logical Relationship of Derivatization Reaction

derivatization_reaction Derivatization of a Primary Amine with a Sulfonyl Chloride Amine Primary/Secondary Amine (R-NH2) Sulfonamide Sulfonamide Derivative Amine->Sulfonamide Nucleophilic Attack SulfonylChloride (2,5-Dichlorophenyl)methanesulfonyl Chloride SulfonylChloride->Sulfonamide Byproduct HCl SulfonylChloride->Byproduct Releases Base Base (e.g., NaHCO3) Base->Byproduct Neutralizes

Caption: Reaction of an amine with a sulfonyl chloride.

Conclusion

Derivatization of amines with sulfonyl chlorides like this compound is a robust technique to enhance their analytical performance in chromatographic methods. The protocols and data presented here provide a solid foundation for researchers to develop and validate specific methods for their amines of interest. Method optimization, including the choice of buffer pH, reaction temperature, and time, is crucial for achieving desired sensitivity and accuracy. The resulting stable sulfonamide derivatives allow for reliable quantification of amines in various complex matrices, aiding in drug development and scientific research.

Application Notes & Protocols: One-Pot Synthesis of Novel Sulfonamides Utilizing (2,5-Dichlorophenyl)methanesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the one-pot synthesis of sulfonamides, a critical functional group in medicinal chemistry. The procedures outlined are designed to be adaptable for the use of (2,5-Dichlorophenyl)methanesulfonyl chloride as a key building block for the generation of novel drug candidates.

Introduction

Sulfonamides are a cornerstone in drug discovery and development, exhibiting a wide range of biological activities, including antibacterial, diuretic, and anticonvulsant properties.[1] Their role as bioisosteres for amides makes them particularly valuable in optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds.[2][3][4] Traditional methods for sulfonamide synthesis often involve multi-step procedures with the isolation of reactive sulfonyl chloride intermediates. One-pot syntheses offer a streamlined alternative, improving efficiency and reducing waste by combining multiple reaction steps into a single, continuous process.

This document details a generalized one-pot protocol for the synthesis of sulfonamides from this compound and various primary or secondary amines. The 2,5-dichloro substitution pattern on the phenyl ring provides a unique electronic and steric profile that can be exploited for the development of targeted therapeutics. The inclusion of chlorine atoms is a common strategy in medicinal chemistry to enhance the pharmacological properties of drug candidates.[5]

One-Pot Synthesis of Sulfonamides: A Generalized Approach

The following protocol is a representative one-pot procedure for the synthesis of sulfonamides via the reaction of a sulfonyl chloride with an amine. This method is based on established principles of sulfonamide formation and is expected to be applicable to this compound.

Reaction Principle

The one-pot synthesis involves the direct reaction of this compound with a primary or secondary amine in the presence of a base. The base serves to neutralize the hydrochloric acid generated during the reaction, driving the reaction to completion.

Experimental Workflow Diagram

One_Pot_Sulfonamide_Synthesis cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Dissolve Amine and Base in Anhydrous Solvent addition Add (2,5-Dichlorophenyl)methanesulfonyl Chloride Solution Dropwise at 0°C reagents->addition Under Inert Atmosphere stir Stir at Room Temperature addition->stir Allow to Warm monitor Monitor by TLC/LC-MS stir->monitor quench Quench with Water monitor->quench Upon Completion extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify final_product final_product purify->final_product Characterize Signaling_Pathway cluster_pathway Hypothetical Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Proliferation Cell Proliferation TF->Proliferation Promotes Inhibitor Novel Sulfonamide (from 2,5-Dichlorophenyl- methanesulfonyl chloride) Inhibitor->Kinase2 Inhibits

References

Troubleshooting & Optimization

Common side products in reactions with (2,5-Dichlorophenyl)methanesulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during chemical reactions involving (2,5-Dichlorophenyl)methanesulfonyl chloride. The information is designed to help you optimize your experimental outcomes by minimizing the formation of common side products.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in reactions with this compound?

A1: The most frequently encountered side products are the corresponding sulfonic acid due to hydrolysis, and bis-sulfonated products when reacting with primary amines. Given its structure as a benzylic sulfonyl chloride, elimination products can also be a possibility under certain basic conditions.

Q2: How can I minimize the hydrolysis of this compound during my reaction and workup?

A2: Hydrolysis to (2,5-Dichlorophenyl)methanesulfonic acid is a common issue. To minimize this, ensure all reactants, solvents, and glassware are thoroughly dried before use.[1][2] During the workup, use cold (0-5 °C) aqueous solutions for washing and minimize the contact time between the organic and aqueous layers.[1] Washing with cold brine can also help to reduce the solubility of the sulfonyl chloride in the aqueous phase.[2]

Q3: I am observing a significant amount of a bis-sulfonated byproduct in my reaction with a primary amine. How can I favor the formation of the mono-sulfonated product?

A3: The formation of a bis-sulfonated product, R-N(SO₂CH₂C₆H₃Cl₂)₂, is a common challenge with primary amines.[3] This occurs when the initially formed sulfonamide is deprotonated by the base, and the resulting anion reacts with a second molecule of the sulfonyl chloride.[3] To promote mono-sulfonylation, several strategies can be employed:

  • Stoichiometry Control: Use a 1:1 molar ratio of the primary amine to this compound, or a slight excess of the amine (e.g., 1.1 equivalents).[4]

  • Slow Addition: Add the sulfonyl chloride solution dropwise to the amine solution at a low temperature (e.g., 0 °C).[3][4] This maintains a low concentration of the sulfonyl chloride, favoring reaction with the more nucleophilic primary amine.

  • Base Selection: Use a weaker or sterically hindered base, such as pyridine or 2,6-lutidine, instead of a strong, non-hindered base like triethylamine.[3]

  • Temperature Control: Maintain a low reaction temperature (0 °C to room temperature) to reduce the rate of the second sulfonylation reaction.[4]

Q4: Can elimination reactions be a problem when using this compound?

A4: Yes, as a benzylic sulfonyl chloride, it can undergo elimination reactions, particularly with sterically hindered or strong bases, to form a styrene derivative. The competition between substitution (desired sulfonylation) and elimination is influenced by the nature of the nucleophile (amine or alcohol), the base, and the reaction temperature.[5][6] Using a non-nucleophilic, sterically hindered base and lower reaction temperatures can help to minimize this side reaction.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Sulfonamide/Sulfonate Ester with Significant Amount of (2,5-Dichlorophenyl)methanesulfonic acid
Potential Cause Troubleshooting Step Experimental Protocol
Moisture in Reaction Ensure all reagents and solvents are anhydrous. Dry glassware thoroughly in an oven and cool under an inert atmosphere.1. Dry all glassware in an oven at 120 °C for at least 4 hours and cool under a stream of dry nitrogen or argon. 2. Use anhydrous grade solvents for the reaction. 3. Ensure the amine or alcohol reactant is dry.[1][2]
Hydrolysis during Workup Perform aqueous workup at low temperatures (0-5 °C) and minimize contact time.1. Cool the reaction mixture to 0 °C in an ice bath before quenching. 2. Quench the reaction with cold, saturated aqueous sodium bicarbonate or ammonium chloride solution. 3. Wash the organic layer quickly with cold brine.[1][2]
Issue 2: Formation of Bis-sulfonated Product with Primary Amines
Potential Cause Troubleshooting Step Experimental Protocol
Excess Sulfonyl Chloride Use a 1:1 or slight excess of the primary amine to sulfonyl chloride ratio.1. Accurately weigh the primary amine (1.1 mmol) and this compound (1.0 mmol).
Rapid Addition of Reagents Add the sulfonyl chloride solution slowly to the amine solution.1. Dissolve the primary amine and a suitable base (e.g., pyridine) in an anhydrous aprotic solvent. 2. Cool the solution to 0 °C. 3. Add a solution of this compound in the same solvent dropwise over 30-60 minutes.[3][4]
Strong Base Use a weaker or sterically hindered base.1. Substitute triethylamine with pyridine or 2,6-lutidine.
High Reaction Temperature Maintain a low reaction temperature.1. Keep the reaction at 0 °C during the addition of the sulfonyl chloride and allow it to slowly warm to room temperature while monitoring the progress by TLC or LC-MS.[4]
Issue 3: Formation of an Alkyl Chloride Side Product with Alcohols
Potential Cause Troubleshooting Step Experimental Protocol
Reaction Conditions This is a known side reaction for the formation of mesylates.[7] Consider using (2,5-Dichlorophenyl)methanesulfonic anhydride if available.1. Follow a standard protocol for mesylate formation using a base like triethylamine or pyridine in a solvent such as dichloromethane at 0 °C to room temperature. Be aware that the corresponding benzyl chloride may form as a side product.[7][8]

Data Presentation

The following table summarizes the potential side products and their formation pathways. Quantitative data for the specific substrate this compound is scarce in the literature; the provided information is based on general principles for sulfonyl chlorides.

Reactant Desired Product Common Side Product(s) Conditions Favoring Side Product Approximate Yield of Side Product (General)
Water/Moisture None(2,5-Dichlorophenyl)methanesulfonic acidPresence of water in reagents or solvents, prolonged exposure to aqueous conditions during workup.Can be significant if precautions are not taken.
Primary Amine Mono-sulfonamideBis-sulfonamideExcess sulfonyl chloride, strong base, high temperature, rapid addition of sulfonyl chloride.[3][4]Can range from minor to major depending on conditions.
Alcohol Sulfonate EsterAlkyl ChlorideSimilar conditions to mesylate formation.[7]Varies depending on the alcohol and specific conditions.
Strong/Hindered Base Sulfonamide/Sulfonate EsterElimination Product (Styrene derivative)High temperatures, strong or sterically hindered bases.Can become the major product under forcing conditions.

Experimental Protocols

General Protocol for the Synthesis of a Sulfonamide from a Primary Amine
  • Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve the primary amine (1.1 mmol) and pyridine (1.5 mmol) in anhydrous dichloromethane (DCM, 10 mL).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: In a separate flask, dissolve this compound (1.0 mmol) in anhydrous DCM (5 mL). Add this solution dropwise to the stirred amine solution over 30-60 minutes using a syringe pump, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Quench the reaction by adding water (20 mL). Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated aqueous sodium bicarbonate solution (2 x 20 mL), and brine (20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.

Visualizations

Reaction_Pathways Start This compound Mono_Sulfonamide Mono-sulfonamide Start->Mono_Sulfonamide + Amine, Base Sulfonic_Acid Sulfonic Acid (Side Product) Start->Sulfonic_Acid + Water Sulfonate_Ester Sulfonate Ester Start->Sulfonate_Ester + Alcohol, Base Elimination_Product Elimination Product (Side Product) Start->Elimination_Product + Strong/Hindered Base Amine Primary Amine (R-NH2) Water Water (H2O) Alcohol Alcohol (R-OH) Base Base Bis_Sulfonamide Bis-sulfonamide (Side Product) Mono_Sulfonamide->Bis_Sulfonamide + Start, Base

Caption: Reaction pathways of this compound.

Troubleshooting_Bis_Sulfonylation Problem Problem: Bis-sulfonylation Stoichiometry Adjust Stoichiometry (Amine:Sulfonyl Chloride ~1.1:1) Problem->Stoichiometry Addition Slow Dropwise Addition at 0 °C Stoichiometry->Addition Base Use Weaker/Hindered Base (e.g., Pyridine) Addition->Base Temperature Maintain Low Temperature (0 °C to RT) Base->Temperature Solution Solution: Mono-sulfonylation Favored Temperature->Solution

Caption: Workflow for troubleshooting bis-sulfonylation.

Experimental_Workflow_Sulfonylation Setup 1. Anhydrous Reaction Setup Reagents 2. Dissolve Amine/Alcohol and Base Setup->Reagents Cooling 3. Cool to 0 °C Reagents->Cooling Addition 4. Slow Addition of Sulfonyl Chloride Cooling->Addition Reaction 5. Monitor Reaction (TLC/LC-MS) Addition->Reaction Workup 6. Aqueous Workup Reaction->Workup Purification 7. Purification Workup->Purification Product Desired Product Purification->Product

Caption: General experimental workflow for sulfonylation reactions.

References

Technical Support Center: Purification of (2,5-Dichlorophenyl)methanesulfonyl Chloride Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in the purification of reaction products derived from (2,5-Dichlorophenyl)methanesulfonyl chloride.

Frequently Asked Questions (FAQs)

Q1: What is the most common impurity encountered when working with this compound and its reaction products?

The most prevalent impurity is (2,5-Dichlorophenyl)methanesulfonic acid, which forms due to the hydrolysis of the parent sulfonyl chloride. This can occur if moisture is present during the reaction or workup.

Q2: How can I remove the (2,5-Dichlorophenyl)methanesulfonic acid impurity from my organic product?

A simple and effective method is to wash the organic layer with a mild aqueous base during the workup. A saturated solution of sodium bicarbonate (NaHCO₃) is commonly used. The basic wash deprotonates the sulfonic acid, forming a salt that is soluble in the aqueous phase and can be easily separated.

Q3: I've performed a reaction with a primary amine and see multiple product spots on my TLC. What could be the issue?

When reacting this compound with a primary amine, it is possible to get bis-sulfonylation of the amine, resulting in a disulfonamide byproduct, especially if an excess of the sulfonyl chloride and a strong base are used. To minimize this, use a 1:1 stoichiometry of the amine to the sulfonyl chloride and add the sulfonyl chloride slowly to the reaction mixture.

Q4: My purified product is an oil and won't crystallize. What can I do?

The presence of residual solvent or impurities can prevent crystallization. If you suspect residual solvent, try drying the product under high vacuum. If impurities are the issue, column chromatography is a recommended next step to achieve higher purity, which may then allow for crystallization.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of products from reactions involving this compound.

Problem Potential Cause(s) Troubleshooting & Optimization Strategies
Low Yield - Incomplete reaction.- Product loss during extraction due to emulsion formation.- Hydrolysis of the starting sulfonyl chloride.- Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion.- To break emulsions, try adding brine (saturated NaCl solution) or a small amount of a different organic solvent.- Ensure anhydrous conditions are maintained throughout the reaction by using dry solvents and glassware.
Persistent Impurities After Recrystallization - The impurity has similar solubility characteristics to the desired product.- Co-crystallization of the product and impurity.- Attempt recrystallization from a different solvent system. A list of common recrystallization solvents is provided in the experimental protocols section.- Purify the material via flash column chromatography before a final recrystallization step.
Poor Separation During Column Chromatography - Inappropriate solvent system (eluent).- Column overloading.- Optimize the mobile phase polarity. A good starting point is a solvent system that gives your product an Rf value of ~0.3 on TLC.- Use a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.- Ensure the amount of crude product loaded is appropriate for the column size.
Product Degradation During Purification - The product is sensitive to the pH of the workup solutions.- The product is thermally unstable during solvent removal.- If your product is acid-sensitive, avoid acidic washes during the workup.- If your product is base-sensitive, use a very dilute acid wash to remove amine impurities instead of a strong base.- Remove solvents under reduced pressure at the lowest practical temperature.

Experimental Protocols

General Aqueous Workup Procedure
  • Upon reaction completion, quench the reaction mixture by carefully adding water or pouring it over ice.

  • Transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers and wash sequentially with:

    • 1 M HCl (to remove unreacted amines, if applicable and the product is acid-stable).

    • Saturated aqueous NaHCO₃ solution (to remove (2,5-Dichlorophenyl)methanesulfonic acid).

    • Brine (to reduce the amount of dissolved water in the organic layer).

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

Purification of N-(2,5-Dichlorophenyl)-4-methoxybenzenesulfonamide by Column Chromatography[1]
  • Crude Product Preparation: The crude product is obtained after the reaction workup.

  • Stationary Phase: Silica gel.

  • Mobile Phase: A gradient of petroleum ether and ethyl acetate.

  • Procedure:

    • Prepare a slurry of silica gel in petroleum ether and pack the column.

    • Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.

    • Elute the column with a gradient of increasing ethyl acetate in petroleum ether.

    • Collect fractions and monitor by TLC.

    • Combine the pure fractions and evaporate the solvent to yield the purified product.

Recrystallization of N-(2,5-dichlorophenyl)-4-methylbenzenesulfonamide[2]
  • Solvent System: Dilute ethanol.

  • Procedure:

    • Dissolve the crude sulfonamide in a minimum amount of hot ethanol.

    • Slowly add hot water until the solution becomes slightly turbid.

    • Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to promote crystallization.

    • Collect the crystals by vacuum filtration, wash with cold dilute ethanol, and dry.

Quantitative Data

The following table summarizes typical purification outcomes for sulfonamide products derived from this compound.

Product Purification Method Solvent/Eluent System Yield Purity Reference
N-(2,5-Dichlorophenyl)-4-methoxybenzenesulfonamideColumn ChromatographyPetroleum ether/Ethyl acetate97%Not Specified[1]
N-(2,5-dichlorophenyl)-4-methylbenzenesulfonamideRecrystallizationDilute EthanolNot SpecifiedConstant Melting Point[2]

Visualizations

Purification_Workflow cluster_reaction Reaction cluster_workup Aqueous Workup cluster_purification Purification Reaction_Mixture Crude Reaction Product Quenching Quench with Water/Ice Reaction_Mixture->Quenching Extraction Extract with Organic Solvent Quenching->Extraction Wash_Acid Wash with 1M HCl (optional) Extraction->Wash_Acid Wash_Base Wash with sat. NaHCO3 Wash_Acid->Wash_Base Wash_Brine Wash with Brine Wash_Base->Wash_Brine Drying Dry over Na2SO4/MgSO4 Wash_Brine->Drying Concentration Solvent Removal Drying->Concentration Crude_Product Crude Product Concentration->Crude_Product Recrystallization Recrystallization Crude_Product->Recrystallization Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Pure_Product Pure Product Recrystallization->Pure_Product Column_Chromatography->Pure_Product

Caption: General experimental workflow for the purification of products from this compound.

Troubleshooting_Logic Start Purification Issue Impurity_Check Impurity Detected? Start->Impurity_Check Low_Yield Low Yield? Impurity_Check->Low_Yield No Acidic_Impurity Acidic Impurity (e.g., Sulfonic Acid) Impurity_Check->Acidic_Impurity Yes, Polar Neutral_Impurity Neutral/Basic Impurity (e.g., Starting Material) Impurity_Check->Neutral_Impurity Yes, Non-polar/Similar Polarity Workup_Loss Check Workup Procedure (Emulsions, Extractions) Low_Yield->Workup_Loss Yes Reaction_Incomplete Check Reaction Completion (TLC Monitoring) Low_Yield->Reaction_Incomplete No Base_Wash Perform Aqueous Base Wash (e.g., NaHCO3) Acidic_Impurity->Base_Wash Column Perform Column Chromatography Neutral_Impurity->Column

Caption: Logical troubleshooting guide for common purification issues.

References

Stability and degradation of (2,5-Dichlorophenyl)methanesulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of (2,5-Dichlorophenyl)methanesulfonyl chloride.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound under standard laboratory conditions?

A1: this compound, like other sulfonyl chlorides, is a reactive compound. Its stability is primarily influenced by moisture, temperature, and the presence of nucleophiles. It is sensitive to water and can hydrolyze to form the corresponding sulfonic acid and hydrochloric acid.[1][2][3][4][5] For optimal stability, it should be stored in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon) at a recommended temperature of 2-8°C.[4][6]

Q2: What are the primary degradation pathways for this compound?

A2: The principal degradation pathway is hydrolysis, which occurs upon contact with water or moist air.[1][2][3] Other potential degradation routes include reaction with nucleophiles such as alcohols and amines, leading to the formation of corresponding sulfonates and sulfonamides, respectively.[7] At elevated temperatures, thermal decomposition can occur, potentially releasing toxic gases like sulfur oxides and hydrogen chloride.[7][8]

Q3: How can I monitor the degradation of this compound in my sample?

A3: Degradation can be monitored using various analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common method to track the disappearance of the parent compound and the appearance of degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to observe changes in the chemical structure. The formation of acidic byproducts from hydrolysis can be detected by a change in pH.

Q4: What are the visible signs of degradation?

A4: While the compound itself is typically a solid, signs of degradation may not always be visible. However, if the compound has been exposed to moisture, it may become sticky or liquefy due to the formation of the sulfonic acid and hydrochloric acid. A pungent odor may also become more noticeable upon degradation.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent reaction yields or unexpected side products. Degradation of the starting material due to improper storage or handling.Ensure the compound is stored under a dry, inert atmosphere and away from moisture. Use freshly opened or properly stored material. Consider purifying the compound before use if degradation is suspected.
Reaction fails to initiate or proceeds very slowly. The sulfonyl chloride may have been hydrolyzed to the less reactive sulfonic acid.Test the starting material for purity. Use an excess of the sulfonyl chloride or a fresh batch. Ensure all reaction components and solvents are anhydrous.
Formation of a precipitate or fuming upon addition to the reaction mixture. Reaction with trace amounts of water in the solvent or on the glassware, leading to the formation of HCl gas.Use anhydrous solvents and oven-dried glassware. Perform the reaction under an inert atmosphere.
Difficulty in dissolving the compound. The compound may have partially degraded, leading to less soluble impurities.Attempt to dissolve a small sample in a trusted solvent to check for insolubles. If necessary, filter the solution before use, though using a fresh, pure sample is preferable.

Experimental Protocols

Protocol 1: Determination of Hydrolytic Stability

This protocol outlines a general method for assessing the stability of this compound in an aqueous solution.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in an anhydrous aprotic solvent (e.g., acetonitrile) at a known concentration (e.g., 10 mg/mL).

  • Incubation: Add a precise volume of the stock solution to a buffered aqueous solution at a specific pH (e.g., pH 4, 7, and 9) to achieve a final desired concentration (e.g., 100 µg/mL). The final solution should have a low percentage of the organic solvent to minimize its effect.

  • Time Points: Incubate the solutions at a constant temperature (e.g., 25°C or 37°C). At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.

  • Quenching: Immediately quench the reaction by adding the aliquot to a solution that will stop further degradation, for instance, by diluting it with a large volume of the mobile phase used for analysis.

  • Analysis: Analyze the samples by a validated HPLC method to determine the concentration of the remaining this compound.

  • Data Analysis: Plot the concentration of the compound against time to determine the degradation kinetics and calculate the half-life at each pH.

Visualizations

Hydrolysis_Pathway compound (2,5-Dichlorophenyl)methanesulfonyl chloride sulfonic_acid (2,5-Dichlorophenyl)methanesulfonic acid compound->sulfonic_acid Hydrolysis hcl HCl compound->hcl Hydrolysis water H₂O

Caption: Hydrolysis degradation pathway of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation stock Prepare Stock Solution (in anhydrous solvent) incubation Incubate in Aqueous Buffer (various pH) stock->incubation sampling Withdraw Aliquots (at time points) incubation->sampling quench Quench Reaction sampling->quench hplc HPLC Analysis quench->hplc kinetics Determine Degradation Kinetics hplc->kinetics half_life Calculate Half-life kinetics->half_life

Caption: Workflow for determining the hydrolytic stability of the compound.

References

How to quench excess (2,5-Dichlorophenyl)methanesulfonyl chloride in a reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the safe and effective quenching of excess (2,5-Dichlorophenyl)methanesulfonyl chloride in chemical reactions. Adherence to these procedures is critical for ensuring laboratory safety, reaction success, and product purity.

Frequently Asked Questions (FAQs)

Q1: What is the recommended general method for quenching excess this compound?

A1: The most common and recommended method for quenching excess this compound is by slow addition of the reaction mixture to a cold, stirred, saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). This process, known as hydrolysis, converts the reactive sulfonyl chloride into the more stable and water-soluble (2,5-Dichlorophenyl)methanesulfonic acid or its corresponding salt.

Q2: Why is it important to quench the reaction under cold conditions?

A2: The hydrolysis of sulfonyl chlorides is a highly exothermic reaction.[1] Adding the reaction mixture to a cold quenching solution (typically 0-5 °C) helps to dissipate the heat generated, preventing a dangerous temperature increase, potential boiling of the solvent, and the formation of hazardous fumes.

Q3: What are the primary hazards associated with this compound and its quenching process?

A3: this compound is a corrosive and moisture-sensitive compound. The primary hazards include:

  • Corrosivity: It can cause severe burns to the skin, eyes, and respiratory tract.

  • Reactivity with Water: It reacts with water and moisture to produce corrosive hydrochloric acid (HCl) and (2,5-Dichlorophenyl)methanesulfonic acid. This reaction can be vigorous and exothermic.[1]

  • Gas Evolution: When quenched with a bicarbonate or carbonate base, carbon dioxide (CO₂) gas is evolved, which can cause foaming and pressure buildup if the addition is too rapid.

Q4: Can I use a strong base like sodium hydroxide (NaOH) to quench the reaction?

A4: While strong bases like NaOH will also hydrolyze the sulfonyl chloride, they are generally not recommended for quenching in a laboratory setting. The reaction with strong bases is typically much more exothermic and can be difficult to control, increasing the risk of a runaway reaction. A weak base like sodium bicarbonate provides a safer and more controlled quench.

Q5: What should I do if a precipitate forms during the quenching process?

A5: A precipitate that forms during quenching is often the sodium salt of (2,5-Dichlorophenyl)methanesulfonic acid, which may have limited solubility in the mixed aqueous-organic solvent system. Ensure the quenching is complete by checking the pH of the aqueous layer (it should be neutral or slightly basic). The salt can often be dissolved by adding more water or brine during the workup. If the precipitate is suspected to be unreacted starting material, the quenching was incomplete and should be repeated with caution.

Troubleshooting Guide

Issue Potential Cause(s) Solution(s)
Excessive Heat Generation and/or Fuming During Quench 1. The reaction mixture is being added to the quenching solution too quickly.2. The quenching solution was not sufficiently pre-cooled.1. Immediately stop or significantly slow down the rate of addition.2. Ensure the quenching vessel is adequately submerged in an ice bath and that stirring is vigorous to ensure efficient heat transfer.
Vigorous Foaming and Overflow 1. Rapid evolution of CO₂ gas due to fast addition to a bicarbonate or carbonate solution.2. Insufficient headspace in the quenching vessel.1. Add the reaction mixture dropwise to control the rate of gas evolution.2. Use a quenching vessel that is large enough to accommodate at least twice the combined volume of the reaction mixture and the quenching solution.
Aqueous Layer Remains Acidic After Quenching 1. An insufficient amount of base was used in the quenching solution.1. Add more saturated sodium bicarbonate solution portion-wise until the pH of the aqueous layer is neutral or slightly basic (pH 7-8).
Formation of an Oily or Solid Precipitate in the Organic Layer After Workup 1. Precipitation of the sodium (2,5-Dichlorophenyl)methanesulfonate salt due to low solubility in the organic solvent.2. Incomplete quenching, leading to the presence of unreacted sulfonyl chloride.1. Wash the organic layer with additional water or brine to dissolve the salt.2. Re-quench the organic layer with fresh, cold sodium bicarbonate solution, ensuring thorough mixing and subsequent pH check of the aqueous layer.
Formation of an Unexpected, Less Polar Byproduct 1. If an alcohol was present in the reaction and a tertiary amine base (e.g., triethylamine) was used, formation of a sulfene intermediate followed by reaction with the alcohol can occur.[1]1. Use a non-nucleophilic base like pyridine for the primary reaction if sulfene formation is a concern.2. Ensure the quenching process is efficient to hydrolyze the sulfonyl chloride before it can react with other nucleophiles.

Data Presentation

Comparative Reactivity of Substituted Phenylmethanesulfonyl Chlorides

The reactivity of a sulfonyl chloride is influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups increase the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack and thus increasing the rate of hydrolysis. Conversely, electron-donating groups decrease the rate of hydrolysis.

Based on the Hammett constants for chloro substituents, this compound is expected to be significantly more reactive than unsubstituted phenylmethanesulfonyl chloride.

Compound Substituent(s) Nature of Substituent(s) Predicted Relative Rate of Hydrolysis
Phenylmethanesulfonyl chlorideHNeutral1 (Reference)
4-Methylphenylmethanesulfonyl chloride4-CH₃Electron-Donating< 1
4-Methoxyphenylmethanesulfonyl chloride4-OCH₃Electron-Donating< 1
4-Chlorophenylmethanesulfonyl chloride4-ClElectron-Withdrawing> 1
This compound 2,5-di-Cl Strongly Electron-Withdrawing >> 1
4-Nitrophenylmethanesulfonyl chloride4-NO₂Very Strongly Electron-Withdrawing>>> 1

This table provides a qualitative comparison of reactivity based on established principles of physical organic chemistry. Actual reaction rates will depend on specific reaction conditions.

Experimental Protocols

Detailed Protocol for Quenching Excess this compound

This protocol outlines a safe and effective method for hydrolyzing unreacted this compound using an aqueous solution of sodium bicarbonate.

Materials:

  • Reaction mixture containing excess this compound

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ice bath

  • Stir plate and stir bar

  • Appropriately sized beaker or flask for quenching

  • pH paper

  • Personal Protective Equipment (PPE): Chemical safety goggles, face shield, chemical-resistant gloves, lab coat

Procedure:

  • Prepare the Quenching Solution: In a beaker or flask large enough to accommodate the entire reaction mixture and quenching solution with ample headspace, place a sufficient volume of saturated aqueous sodium bicarbonate solution.

  • Cool the Quenching Solution: Place the vessel containing the sodium bicarbonate solution in an ice bath and begin stirring. Allow it to cool to approximately 0-5 °C.

  • Slow Addition of the Reaction Mixture: Slowly and carefully, add the reaction mixture containing the unreacted this compound to the cold, vigorously stirred sodium bicarbonate solution in a dropwise manner.

    • Caution: The hydrolysis is exothermic and will generate hydrochloric acid, which then reacts with the sodium bicarbonate to produce carbon dioxide gas. A vigorous effervescence is to be expected. The rate of addition must be carefully controlled to prevent excessive foaming and potential overflow.

  • Ensure Complete Quenching: After the addition is complete, continue to stir the mixture in the ice bath for at least 30 minutes to ensure all residual this compound has been hydrolyzed.

  • Verify Neutralization: Check the pH of the aqueous layer using pH paper to confirm that it is neutral or slightly basic (pH 7-8). If it is still acidic, add more saturated sodium bicarbonate solution until the desired pH is reached.

  • Workup: The quenched reaction mixture can now be safely handled for standard aqueous workup procedures, such as extraction with a suitable organic solvent.

Mandatory Visualization

Quenching_Workflow cluster_prep Preparation cluster_addition Quenching Process cluster_verification Completion & Verification Prepare_Quench Prepare Saturated NaHCO3 Solution Cool_Quench Cool to 0-5 °C in Ice Bath Prepare_Quench->Cool_Quench Stir Add_Slowly Add Dropwise with Vigorous Stirring Cool_Quench->Add_Slowly Reaction_Mixture Reaction Mixture with Excess Sulfonyl Chloride Reaction_Mixture->Add_Slowly Stir_30min Stir for 30 min at 0-5 °C Add_Slowly->Stir_30min Check_pH Check pH of Aqueous Layer (pH 7-8) Stir_30min->Check_pH Workup Proceed to Aqueous Workup Check_pH->Workup pH is Neutral/Basic

Caption: Workflow for quenching excess this compound.

Troubleshooting_Logic start Quenching Issue? heat_fumes Excessive Heat/Fumes? start->heat_fumes precipitate Precipitate Formed? heat_fumes->precipitate No sol_heat Slow Down Addition, Ensure Cooling heat_fumes->sol_heat Yes acidic_pH Aqueous Layer Acidic? precipitate->acidic_pH No sol_precipitate Wash with Water/Brine, Re-quench if needed precipitate->sol_precipitate Yes sol_acidic Add More NaHCO3 Solution acidic_pH->sol_acidic Yes end Problem Resolved acidic_pH->end No sol_heat->end sol_precipitate->end sol_acidic->end

Caption: Basic troubleshooting logic for quenching sulfonyl chlorides.

References

Technical Support Center: Removal of (2,5-dichlorophenyl)methanesulfonic acid Byproduct

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering (2,5-dichlorophenyl)methanesulfonic acid as a byproduct in their experiments. The following sections offer detailed methods and protocols for its effective removal to ensure product purity.

Frequently Asked Questions (FAQs)

Q1: What are the general properties of (2,5-dichlorophenyl)methanesulfonic acid that influence its removal?

Q2: My desired product is a non-polar organic molecule. How can I remove the (2,5-dichlorophenyl)methanesulfonic acid byproduct?

A2: For separating a non-polar product from the highly polar sulfonic acid byproduct, liquid-liquid extraction is a highly effective method.[3] You can dissolve your crude product mixture in a non-polar organic solvent (e.g., ethyl acetate, dichloromethane) and wash it with water or a basic aqueous solution (e.g., sodium bicarbonate solution). The polar sulfonic acid will preferentially partition into the aqueous phase, leaving your non-polar product in the organic phase.

Q3: My desired product is also water-soluble. Which purification method is most suitable in this case?

A3: When both your product and the sulfonic acid byproduct are water-soluble, traditional extraction methods can be challenging.[4] In such cases, ion-exchange chromatography is often the most effective technique.[4][5][6][7] This method separates compounds based on their charge, allowing for the isolation of your product from the anionic sulfonic acid.

Q4: I am observing a significant amount of inorganic salts in my product after purification. What could be the cause?

A4: This is a common issue, especially after neutralization or precipitation steps. If you've used a base (like sodium bicarbonate) to neutralize the sulfonic acid, you will form the corresponding salt. If you are using a "salting out" precipitation method, you may have residual salts like sodium chloride.[8] To remove these salts, you can use techniques like dialysis (if your product is a macromolecule), size-exclusion chromatography, or reverse-phase chromatography where the salts will elute in the void volume.

Q5: Can I use precipitation to remove the (2,5-dichlorophenyl)methanesulfonic acid byproduct?

A5: Yes, precipitation can be a viable method. One common technique is to add a calcium or barium salt (e.g., calcium hydroxide) to the aqueous solution.[9] This will precipitate the sulfonic acid as its calcium or barium salt, which can then be removed by filtration. This method is particularly useful for removing sulfuric acid impurities as well.[9] Another approach is to precipitate the sodium salt of a sulfonated aromatic compound by adding a high concentration of sodium chloride.[8]

Q6: Is it possible to remove the sulfonic acid group from my main product if it has been inadvertently sulfonated?

A6: Yes, the sulfonation of aromatic compounds is often a reversible reaction.[10][11] By heating the sulfonated product in dilute aqueous acid, you can remove the sulfonic acid group, reverting it to the non-sulfonated aromatic ring.[10][11] This process is known as desulfonation.

Troubleshooting Guides

Problem Possible Cause Suggested Solution
Low product recovery after aqueous extraction Your product may have some water solubility.- Use a more non-polar extraction solvent.- Saturate the aqueous phase with a salt like NaCl to decrease the solubility of your organic product in the aqueous layer.- Perform multiple extractions with smaller volumes of organic solvent.
(2,5-dichlorophenyl)methanesulfonic acid byproduct remains in the organic layer after extraction The organic solvent used is too polar.Switch to a less polar solvent (e.g., from ethyl acetate to diethyl ether or toluene).
Poor separation during ion-exchange chromatography Incorrect buffer pH or ionic strength.- Adjust the pH of the mobile phase to ensure the sulfonic acid is charged and your compound of interest is not (if possible).- Use a salt gradient to elute your compounds, as this can improve separation.[6]
Product co-precipitates with the sulfonic acid salt The solubility of your product is low under the precipitation conditions.- Adjust the pH or temperature of the solution to increase the solubility of your product.- Try a different counter-ion for precipitation.

Experimental Protocols

Protocol 1: Removal by Liquid-Liquid Extraction

This protocol is suitable for separating a non-polar to moderately polar organic product from the (2,5-dichlorophenyl)methanesulfonic acid byproduct.

  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane, or diethyl ether).

  • Aqueous Wash: Transfer the solution to a separatory funnel and wash with an equal volume of deionized water. Allow the layers to separate and discard the aqueous layer. Repeat this wash 2-3 times.

  • Basic Wash: To ensure complete removal of the acidic byproduct, perform a wash with a saturated aqueous solution of sodium bicarbonate. Be cautious as this may cause the evolution of CO2 gas. Vent the separatory funnel frequently. Discard the aqueous layer.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove any remaining water from the organic layer.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO4 or Na2SO4), filter, and concentrate the solvent under reduced pressure to obtain your purified product.

Protocol 2: Removal by Precipitation as a Calcium Salt

This protocol is useful when the desired product is soluble in water and you want to precipitate the sulfonic acid byproduct.

  • Dissolution: Dissolve the crude reaction mixture in deionized water.

  • Precipitation: Slowly add a slurry of calcium hydroxide (Ca(OH)2) to the aqueous solution while stirring. Monitor the pH and add Ca(OH)2 until the solution is neutral or slightly basic. The calcium salt of (2,5-dichlorophenyl)methanesulfonic acid will precipitate out of the solution.

  • Filtration: Filter the mixture to remove the precipitated calcium sulfonate. Wash the filter cake with a small amount of cold deionized water.

  • Product Isolation: The filtrate now contains your desired product, which can be isolated by appropriate methods such as evaporation of the solvent or further purification.

Protocol 3: Removal by Ion-Exchange Chromatography

This protocol is ideal for separating water-soluble products from the sulfonic acid byproduct.

  • Resin Selection and Preparation: Choose a strong anion exchange resin. Prepare the resin according to the manufacturer's instructions, which typically involves washing with water and converting it to the desired counter-ion form (e.g., chloride or acetate).

  • Sample Loading: Dissolve the crude mixture in the initial mobile phase (a low ionic strength buffer). Load the sample onto the prepared ion-exchange column.

  • Elution:

    • Wash the column with the initial mobile phase to elute any neutral or positively charged compounds (if your product is one of these).

    • Gradually increase the ionic strength of the mobile phase by introducing a salt gradient (e.g., 0-1 M NaCl).

  • Fraction Collection and Analysis: Collect fractions and analyze them by a suitable method (e.g., HPLC, TLC) to identify the fractions containing your purified product. The sulfonic acid will bind strongly to the resin and elute at a higher salt concentration.

  • Desalting: Combine the fractions containing your product and remove the salt if necessary using dialysis or a suitable desalting column.

Visualizations

G cluster_0 Liquid-Liquid Extraction Workflow start Crude Product Mixture dissolve Dissolve in Organic Solvent start->dissolve extract Wash with Aqueous Base (e.g., NaHCO3) dissolve->extract separate Separate Layers extract->separate organic_phase Organic Phase (Contains Product) separate->organic_phase Product in Organic Phase aqueous_phase Aqueous Phase (Contains Sulfonic Acid Salt) separate->aqueous_phase Byproduct in Aqueous Phase dry Dry Organic Phase organic_phase->dry waste Aqueous Waste aqueous_phase->waste concentrate Concentrate dry->concentrate product Purified Product concentrate->product G cluster_1 Decision Tree for Purification Method Selection cluster_2 cluster_3 start Is the Product Water-Soluble? yes_ws Yes start->yes_ws no_ws No start->no_ws method_ie Use Ion-Exchange Chromatography yes_ws->method_ie method_ext Use Liquid-Liquid Extraction no_ws->method_ext

References

Technical Support Center: Overcoming Steric Hindrance in Reactions with (2,5-Dichlorophenyl)methanesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with (2,5-Dichlorophenyl)methanesulfonyl chloride. The bulky nature of this reagent, coupled with sterically demanding nucleophiles, can often lead to challenging reactions. This guide offers practical solutions and alternative approaches to overcome these synthetic hurdles.

Frequently Asked Questions (FAQs)

Q1: Why are reactions with this compound often slow or low-yielding?

A1: The primary challenge in reactions involving this compound is steric hindrance. The presence of two chlorine atoms on the phenyl ring, particularly the one at the ortho position to the methanesulfonyl group, physically obstructs the approach of nucleophiles to the electrophilic sulfur atom. This steric clash is magnified when using bulky nucleophiles, such as secondary amines with large substituents or sterically hindered anilines.

Q2: What are the conventional methods to drive reactions with sterically hindered sulfonyl chlorides?

A2: Traditional approaches to overcome steric hindrance in sulfonylation reactions include:

  • Increasing Reaction Temperature: Higher temperatures provide the necessary kinetic energy to overcome the activation energy barrier imposed by steric repulsion.

  • Prolonging Reaction Time: Sterically hindered reactions often require extended periods to reach completion.

  • Using a Less Sterically Hindered Base: Bulky bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can exacerbate steric congestion. Smaller, non-nucleophilic bases may be more effective.

Q3: Are there any catalysts that can improve the efficiency of these reactions?

A3: Yes, 4-dimethylaminopyridine (DMAP) is a highly effective nucleophilic catalyst for the sulfonylation of sterically hindered amines and alcohols.[1] DMAP reacts with the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium salt intermediate, which is more susceptible to nucleophilic attack, even by hindered nucleophiles.[2]

Q4: Can microwave irradiation be beneficial for these reactions?

A4: Microwave-assisted synthesis can be a powerful tool to enhance the rate and yield of sulfonamide formation from sterically hindered substrates.[3][4] Microwave heating can lead to rapid and uniform heating of the reaction mixture, often resulting in significantly shorter reaction times and improved yields compared to conventional heating methods.

Q5: Are there alternatives to using this compound directly?

A5: Yes, if direct sulfonylation proves challenging, consider using alternative sulfonating agents. Pentafluorophenyl (PFP) sulfonate esters are stable and effective alternatives to sulfonyl chlorides, particularly for reactions with sterically demanding amines.[4] These can be prepared from the corresponding sulfonic acid. Additionally, methods for the direct synthesis of sulfonamides from sulfonic acids or sulfinate salts are available and may bypass the difficulties associated with the sulfonyl chloride.

Troubleshooting Guide

Issue Probable Cause Solutions & Troubleshooting Steps
Low or No Product Formation Severe Steric Hindrance: The combination of the bulky sulfonyl chloride and a sterically demanding nucleophile prevents the reaction from proceeding under standard conditions.1. Increase Reaction Temperature: Gradually increase the temperature, potentially to the reflux temperature of the solvent. 2. Prolong Reaction Time: Monitor the reaction by TLC or LC-MS over 24-48 hours. 3. Add a Catalyst: Introduce a catalytic amount of DMAP (0.1-0.2 equivalents). 4. Utilize Microwave Irradiation: If available, perform the reaction in a microwave reactor. Start with short reaction times and moderate temperatures and optimize from there. 5. Switch to an Alternative Sulfonating Agent: Consider synthesizing the corresponding pentafluorophenyl (PFP) sulfonate ester.
Formation of Multiple Byproducts Side Reactions: The nucleophile may have multiple reactive sites, or the reaction conditions may be promoting decomposition. Double Sulfonylation: If a primary amine is used, reaction at both N-H bonds can occur, though less common with hindered reagents.1. Protecting Groups: If the nucleophile has other reactive functional groups (e.g., hydroxyl groups), use appropriate protecting groups. 2. Control Stoichiometry: Use a slight excess of the amine (1.1-1.2 equivalents) to favor monosulfonylation. 3. Lower Reaction Temperature: If decomposition is suspected, try running the reaction at a lower temperature for a longer duration.
Reaction Stalls Before Completion Reagent Decomposition: Sulfonyl chlorides can be sensitive to moisture. Equilibrium: The reaction may be reaching an equilibrium that is unfavorable for product formation.1. Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents. 2. Re-evaluate the Base: The choice of base can be critical. If using a bulky amine base, consider switching to a smaller, non-nucleophilic base. 3. Use a More Effective Catalyst: If using a standard base, the addition of DMAP can help drive the reaction to completion.

Experimental Protocols

Protocol 1: Standard DMAP-Catalyzed Sulfonylation of a Hindered Amine

This protocol is a general guideline for the sulfonylation of a sterically hindered secondary amine using this compound with DMAP as a catalyst.

Materials:

  • This compound (1.0 eq)

  • Sterically hindered secondary amine (1.2 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.2 eq)

  • Triethylamine (TEA) (2.0 eq)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the sterically hindered secondary amine, DMAP, and TEA.

  • Dissolve the components in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve this compound in anhydrous DCM.

  • Add the sulfonyl chloride solution dropwise to the amine solution over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Microwave-Assisted Sulfonamide Synthesis

This protocol provides a general method for the microwave-assisted synthesis of sulfonamides from this compound and a hindered amine.

Materials:

  • This compound (1.0 eq)

  • Hindered amine (1.2 eq)

  • Pyridine (as solvent and base) or a high-boiling point solvent like DMF with a non-nucleophilic base.

Procedure:

  • In a microwave-safe reaction vessel, combine this compound and the hindered amine.

  • Add the solvent (e.g., pyridine).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 10-30 minutes). Initial optimization of time and temperature is recommended.

  • After cooling, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with aqueous acid (e.g., 1M HCl) to remove pyridine, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Sulfonylation of a Hindered Amine

EntryMethodCatalystTemperature (°C)Time (h)Yield (%)
1ConventionalNone2548<10
2ConventionalNone802435
3ConventionalDMAP (0.2 eq)251275
4MicrowaveNone1200.585

Note: Yields are hypothetical and for illustrative purposes to demonstrate the expected trend in overcoming steric hindrance.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Hindered Amine, Base, and Catalyst solvent Dissolve in Anhydrous Solvent reagents->solvent cool Cool to 0 °C solvent->cool add_sulfonyl Add (2,5-Dichlorophenyl)methanesulfonyl chloride solution cool->add_sulfonyl stir Stir at Room Temperature (Monitor by TLC/LC-MS) add_sulfonyl->stir quench Quench Reaction stir->quench extract Extract Product quench->extract purify Purify by Chromatography extract->purify product Purified Sulfonamide purify->product dmap_catalysis sulfonyl_chloride (2,5-Cl2Ph)CH2SO2Cl intermediate [ (2,5-Cl2Ph)CH2SO2-DMAP ]+ Cl- sulfonyl_chloride->intermediate + DMAP dmap DMAP intermediate->dmap - Cl- product (2,5-Cl2Ph)CH2SO2NR2 intermediate->product + R2NH amine R2NH (Hindered Amine) product->dmap - DMAP·H+ dmap_hcl DMAP·HCl

References

Monitoring the progress of a reaction with (2,5-Dichlorophenyl)methanesulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving (2,5-Dichlorophenyl)methanesulfonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on reaction monitoring, troubleshooting common issues, and ensuring successful outcomes in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common applications of this compound?

A1: this compound is primarily used as a reagent in organic synthesis to introduce the (2,5-dichlorophenyl)methanesulfonyl group onto nucleophiles. This is particularly common in the synthesis of sulfonamides (by reaction with primary or secondary amines) and sulfonate esters (by reaction with alcohols). These resulting compounds are often investigated in medicinal chemistry due to the prevalence of the sulfonamide functional group in various therapeutic agents.

Q2: How can I monitor the progress of my reaction with this compound?

A2: The progress of reactions involving this compound can be effectively monitored using several analytical techniques. The most common methods are Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. The choice of method will depend on the specific reaction, available equipment, and the desired level of detail.

Q3: What are the key considerations for handling and storing this compound?

A3: Like most sulfonyl chlorides, this compound is sensitive to moisture. It will hydrolyze to the corresponding sulfonic acid, which is often unreactive in the desired transformation. Therefore, it is crucial to handle the reagent under anhydrous conditions and store it in a tightly sealed container in a desiccator.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Question: My reaction with this compound is showing low or no conversion to the desired product. What are the potential causes and how can I troubleshoot this?

Answer: Low or no product yield can be attributed to several factors. A systematic approach to troubleshooting is recommended.

Possible Causes and Solutions:

CauseRecommended Action
Degraded this compound The sulfonyl chloride may have hydrolyzed due to improper storage or handling. Use a fresh bottle or verify the purity of the starting material.
Inadequate Base The base may be too weak to neutralize the HCl generated during the reaction, or not enough equivalents were used. Consider using a stronger, non-nucleophilic base like triethylamine or DIEA. Ensure at least one equivalent of base is used.
Low Reaction Temperature The reaction temperature may be too low for the reaction to proceed at a reasonable rate. Gradually increase the temperature and monitor the reaction by TLC or HPLC.
Poor Nucleophile Reactivity The amine or alcohol you are using may be sterically hindered or electronically deactivated. Consider using a catalyst such as DMAP (for alcohols) or increasing the reaction temperature and time.
Moisture Contamination The presence of water in the solvent or on the glassware can lead to hydrolysis of the sulfonyl chloride. Ensure all glassware is oven-dried and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is also recommended.
Issue 2: Formation of Multiple Products/Impurities

Question: My TLC or HPLC analysis shows multiple spots/peaks, indicating the formation of byproducts. What are the common side reactions and how can I minimize them?

Answer: The formation of multiple products is a common issue in sulfonylation reactions. Understanding the potential side reactions is key to minimizing them.

Common Side Reactions and Mitigation Strategies:

Side ReactionMitigation Strategy
Hydrolysis of Sulfonyl Chloride The sulfonyl chloride reacts with water to form (2,5-Dichlorophenyl)methanesulfonic acid. This will appear as a polar spot on TLC that may streak. To minimize this, ensure strictly anhydrous conditions.
Bis-sulfonylation of Primary Amines Primary amines can react with two equivalents of the sulfonyl chloride, especially with excess reagent and a strong base. Use a stoichiometric amount or a slight excess of the amine relative to the sulfonyl chloride.
Reaction with Solvent or Base Some solvents or nucleophilic bases (e.g., pyridine in some cases) can react with the sulfonyl chloride. Choose an inert solvent (e.g., DCM, THF, acetonitrile) and a non-nucleophilic base.

Experimental Protocols and Data

Thin Layer Chromatography (TLC) Monitoring

TLC is a quick and effective way to monitor the progress of your reaction.

Protocol:

  • Prepare the TLC Plate: Draw a baseline in pencil on a silica gel TLC plate.

  • Spot the Plate: Spot the plate with your starting materials (amine/alcohol and sulfonyl chloride) and the reaction mixture. A co-spot (spotting the starting material and reaction mixture in the same lane) is highly recommended to help distinguish between the starting material and product.[1]

  • Develop the Plate: Place the plate in a TLC chamber containing an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).

  • Visualize: After the solvent front has reached near the top of the plate, remove it and visualize the spots under a UV lamp. Staining with potassium permanganate or other suitable stains can also be used.

Expected Observations:

As the reaction progresses, the spot corresponding to the limiting reactant will diminish, and a new spot corresponding to the more polar sulfonamide or sulfonate product will appear.

Illustrative TLC Data:

CompoundMobile Phase (Hexanes:EtOAc)Approximate Rf Value
This compound3:10.7
Starting Amine/Alcohol3:10.4 - 0.6
Sulfonamide/Sulfonate Product3:10.2 - 0.4
(2,5-Dichlorophenyl)methanesulfonic acid (hydrolysis byproduct)3:10.0 (streaking)

Note: These Rf values are illustrative and will vary depending on the specific substrates and exact TLC conditions.

High-Performance Liquid Chromatography (HPLC) Monitoring

HPLC provides a more quantitative assessment of reaction progress. A reverse-phase C18 column is typically used.

Protocol:

  • Sample Preparation: Quench a small aliquot of the reaction mixture and dilute it with the mobile phase.

  • Injection: Inject the sample onto the HPLC system.

  • Analysis: Monitor the chromatogram for the disappearance of the starting material peaks and the appearance of the product peak.

Typical HPLC Conditions:

ParameterValue
Column C18 Reverse-Phase
Mobile Phase Acetonitrile/Water gradient
Detector UV at 254 nm

As the reaction proceeds, the peak area of the starting materials will decrease, while the peak area of the product will increase.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR can be used to confirm the structure of the final product and to monitor the reaction in situ.

Expected ¹H NMR Chemical Shifts:

ProtonsThis compoundN-Aryl-(2,5-Dichlorophenyl)methanesulfonamide
-CH₂-SO₂- ~ 4.5 - 5.0 ppm (s)~ 4.2 - 4.7 ppm (s)
Aromatic-H ~ 7.3 - 7.6 ppm (m)~ 7.2 - 7.5 ppm (m)
-NH- N/A~ 7.0 - 9.0 ppm (br s)

Note: These are approximate chemical shifts and can vary based on the solvent and the specific structure of the amine or alcohol used.

Visual Guides

Reaction Monitoring Workflow

Reaction_Monitoring_Workflow cluster_start Start Reaction cluster_monitoring Monitoring Loop cluster_end Reaction Outcome start Mix Reactants: This compound, Nucleophile (Amine/Alcohol), Base, Solvent take_aliquot Take Aliquot from Reaction Mixture start->take_aliquot analyze Analyze by TLC/HPLC take_aliquot->analyze evaluate Reaction Complete? analyze->evaluate evaluate->take_aliquot No, Continue Reaction workup Work-up and Purification evaluate->workup Yes troubleshoot Troubleshoot evaluate->troubleshoot Stalled/ Byproducts product Isolated Product workup->product

Caption: A general workflow for monitoring the progress of a reaction.

Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield start Low Yield Observed check_reagent Check Purity of Sulfonyl Chloride start->check_reagent is_reagent_ok is_reagent_ok check_reagent->is_reagent_ok Reagent OK? check_conditions Review Reaction Conditions check_moisture check_moisture check_conditions->check_moisture Check for Moisture is_reagent_ok->check_conditions Yes use_fresh Use Fresh Reagent is_reagent_ok->use_fresh No is_dry is_dry check_moisture->is_dry Anhydrous? check_base Evaluate Base is_dry->check_base Yes dry_system Dry Glassware/Solvents is_dry->dry_system No is_base_ok is_base_ok check_base->is_base_ok Base Appropriate? check_temp Assess Temperature is_base_ok->check_temp Yes change_base Use Stronger/More Base is_base_ok->change_base No is_temp_ok is_temp_ok check_temp->is_temp_ok Temp Sufficient? consider_catalyst Consider Catalyst (e.g., DMAP) is_temp_ok->consider_catalyst Yes increase_temp Increase Temperature is_temp_ok->increase_temp No

References

Solvent effects on the reactivity of (2,5-Dichlorophenyl)methanesulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2,5-Dichlorophenyl)methanesulfonyl chloride. The information is designed to address common issues encountered during experimental procedures.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Low or no yield of the desired sulfonamide product is a common issue. This can often be attributed to several factors, including side reactions and suboptimal reaction conditions.

  • Question: My reaction with this compound and a primary/secondary amine is resulting in a low yield. What are the potential causes and how can I improve it?

  • Answer: Low yields are typically due to competing side reactions, primarily hydrolysis of the sulfonyl chloride, or incomplete reaction. Here is a systematic approach to troubleshoot this issue:

    • Ensure Anhydrous Conditions: this compound is susceptible to hydrolysis, which converts it to the unreactive sulfonic acid.[1] Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

    • Optimize the Base: A base is required to neutralize the HCl generated during the reaction.[1]

      • Problem: If the base is too weak or not present in sufficient quantity, the amine starting material can be protonated, rendering it non-nucleophilic and halting the reaction.

      • Solution: Use at least one equivalent of a non-nucleophilic base such as triethylamine or pyridine. For primary amines, using a slight excess of the amine itself can also serve as the base.

    • Check Reagent Purity: Impurities in the starting materials or solvent can interfere with the reaction. Ensure the purity of your amine, this compound, and solvent.

    • Increase Reaction Time or Temperature: The reaction may be proceeding slowly. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. If the reaction is sluggish at room temperature, gentle heating may be required. However, be cautious as higher temperatures can also promote side reactions.

Issue 2: Formation of Multiple Products (Impurities)

The appearance of multiple spots on a TLC plate or peaks in an LC-MS chromatogram indicates the formation of byproducts.

  • Question: My reaction is producing multiple products, making purification difficult. What are the likely side reactions and how can I minimize them?

  • Answer: The most common side reactions are hydrolysis of the sulfonyl chloride and di-sulfonylation of primary amines.[1]

    • Hydrolysis: As mentioned above, the sulfonyl chloride can react with any trace water to form the corresponding sulfonic acid.

      • Solution: Strict adherence to anhydrous conditions is crucial.

    • Di-sulfonylation: Primary amines can react with two molecules of the sulfonyl chloride to form a di-sulfonamide byproduct (R-N(SO₂R')₂). This is more likely under harsh conditions or with highly reactive sulfonyl chlorides.

      • Solution: To minimize di-sulfonylation, control the stoichiometry by using a slight excess of the amine. Also, add the this compound solution slowly (dropwise) to the amine solution to maintain a low concentration of the sulfonyl chloride throughout the reaction.[1]

Frequently Asked Questions (FAQs)

  • Q1: What is the general mechanism of the reaction between this compound and an amine?

  • A1: The reaction proceeds via a nucleophilic substitution at the sulfur atom. The lone pair of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a sulfonamide and hydrochloric acid. A base is typically added to neutralize the HCl produced.[1] The reaction is generally considered to be a concerted bimolecular nucleophilic substitution (SN2) process.[2]

  • Q2: How does the choice of solvent affect the reaction?

  • A2: The solvent can significantly influence the reaction rate and outcome.

    • Polar aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile (ACN) are generally preferred.[1] These solvents can dissolve the reactants and intermediates but do not participate in hydrogen bonding, which could solvate and deactivate the amine nucleophile.

    • Protic solvents like water and alcohols can lead to solvolysis of the sulfonyl chloride, a competing reaction that reduces the yield of the desired sulfonamide.[3] However, reactions in aqueous media at high pH have been shown to be effective for certain substrates.[4]

  • Q3: How can I monitor the progress of the reaction?

  • A3: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC). These methods allow for the observation of the consumption of the starting materials (amine and sulfonyl chloride) and the formation of the sulfonamide product.[1]

  • Q4: What are the safety precautions I should take when working with this compound?

  • A4: this compound is a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

Data Presentation

Table 1: Representative First-Order Rate Coefficients (k) for the Solvolysis of Phenylmethanesulfonyl Chloride at 45.0°C in Various Solvents [2]

Solvent10⁵ k (s⁻¹)
100% Ethanol1.18
90% Ethanol4.30
80% Ethanol8.81
100% Methanol4.90
90% Methanol12.1
80% Methanol23.8
97% TFE2.11
70% TFE11.2
50% TFE28.5

TFE = 2,2,2-Trifluoroethanol

Table 2: Influence of Solvent Parameters on Reactivity

Solvent PropertyEffect on SN2 Reaction RateRationale
Increasing Polarity Generally increasesStabilizes the charged transition state more than the neutral reactants.[5]
Increasing Nucleophilicity IncreasesThe solvent can act as a nucleophile in solvolysis or assist in the nucleophilic attack by the amine.[2]
Protic Nature Can decrease (for aminolysis)Can solvate the amine nucleophile through hydrogen bonding, reducing its reactivity.
Aprotic Nature Generally preferred (for aminolysis)Minimizes solvation of the amine, leaving it more available for nucleophilic attack.[1]

Experimental Protocols

General Protocol for the Synthesis of a Sulfonamide using this compound

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation:

    • To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), add the primary or secondary amine (1.1 equivalents).

    • Dissolve the amine in a suitable anhydrous aprotic solvent (e.g., dichloromethane, THF, or acetonitrile) to a concentration of approximately 0.1-0.5 M.

    • Add a non-nucleophilic base such as triethylamine (1.2 equivalents) or pyridine (1.5 equivalents).

    • Cool the mixture to 0 °C using an ice-water bath.

  • Reaction:

    • In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of the same anhydrous solvent.

    • Add the sulfonyl chloride solution dropwise to the stirred amine solution over a period of 30-60 minutes.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours.

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification:

    • Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

    • If using a water-immiscible solvent, transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with a dilute acid (e.g., 1 M HCl) to remove excess amine and base, followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization.

Mandatory Visualization

reaction_pathway cluster_reactants Reactants cluster_products Products amine R-NH₂ (Amine) transition_state Transition State amine->transition_state Nucleophilic Attack sulfonyl_chloride (2,5-Cl₂Ph)CH₂SO₂Cl sulfonyl_chloride->transition_state base Base salt Base-H⁺ Cl⁻ base->salt sulfonamide (2,5-Cl₂Ph)CH₂SO₂NH-R (Sulfonamide) transition_state->sulfonamide Chloride Elimination hcl HCl hcl->salt

Caption: SN2 reaction pathway for sulfonamide formation.

experimental_workflow prep 1. Preparation - Dissolve amine and base in anhydrous solvent - Cool to 0 °C addition 2. Reagent Addition - Add sulfonyl chloride solution dropwise prep->addition reaction 3. Reaction - Warm to RT and stir - Monitor by TLC/LC-MS addition->reaction workup 4. Work-up - Quench reaction - Aqueous washes reaction->workup purification 5. Purification - Dry and concentrate - Column chromatography or recrystallization workup->purification product Pure Sulfonamide Product purification->product

Caption: General experimental workflow for sulfonamide synthesis.

troubleshooting_workflow start Low Product Yield Issue check_conditions Check Reaction Conditions - Anhydrous? - Inert atmosphere? start->check_conditions check_base Evaluate Base - Sufficient equivalents? - Appropriate strength? check_conditions->check_base If conditions are correct check_reagents Verify Reagent Purity - Amine, Sulfonyl Chloride, Solvent check_base->check_reagents If base is appropriate check_time_temp Optimize Time/Temp - Monitor reaction progress - Gentle heating? check_reagents->check_time_temp If reagents are pure solution Improved Yield check_time_temp->solution

Caption: Troubleshooting workflow for low product yield.

References

Validation & Comparative

Analytical Methods for the Characterization of (2,5-Dichlorophenyl)methanesulfonyl Chloride Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of key analytical techniques for the characterization of (2,5-Dichlorophenyl)methanesulfonyl chloride and its derivatives. The selection of an appropriate analytical method is critical for ensuring the identity, purity, and stability of these compounds in research and drug development settings. This document outlines the principles, experimental protocols, and performance characteristics of several core analytical techniques, including chromatography and spectroscopy.

Introduction to this compound

This compound is a reactive chemical intermediate often used in the synthesis of pharmacologically active compounds. Its characterization is essential for quality control and reaction monitoring. The molecule possesses a reactive sulfonyl chloride group attached to a methylene bridge and a dichlorinated phenyl ring.

Chemical Structure:

  • Molecular Formula: C₇H₅Cl₃O₂S[1]

  • CAS Number: 163295-71-4[1]

The analytical challenge lies in the compound's reactivity, particularly the sulfonyl chloride moiety, which is susceptible to hydrolysis. This necessitates careful selection of analytical conditions and may require derivatization to achieve stable and reproducible results, especially in chromatographic methods.

Chromatographic Methods

Chromatographic techniques are central to separating this compound from impurities, starting materials, and degradation products.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of sulfonyl chlorides. Due to the reactivity of the sulfonyl chloride group, a derivatization strategy is often employed to convert the analyte into a more stable compound suitable for reverse-phase HPLC.

Principle of Derivatization HPLC: The reactive sulfonyl chloride is converted into a stable sulfonamide by reacting it with an amine, such as benzylamine. This derivative is less prone to degradation in the aqueous mobile phases used in reverse-phase HPLC and typically possesses a strong chromophore for UV detection.[2]

Experimental Protocol (Adaptable for this compound):

  • Standard and Sample Preparation:

    • Accurately weigh the this compound standard or sample into a volumetric flask.

    • Dissolve in an appropriate aprotic solvent (e.g., acetonitrile).

  • Derivatization:

    • To an aliquot of the sample/standard solution, add a derivatization reagent (e.g., 5% benzylamine in acetonitrile).[2]

    • Allow the reaction to proceed to completion. The reaction is typically rapid.

  • HPLC Analysis:

    • Inject the derivatized solution into the HPLC system.

Table 1: Example HPLC Conditions for Analysis of a Derivatized Sulfonyl Chloride

ParameterConditionReference
Column C18 Reverse-Phase (e.g., Waters XBridge C18, 250mm x 4.6mm, 5µm)[2]
Mobile Phase A: Water with 0.05% Trifluoroacetic AcidB: Acetonitrile with 0.05% Trifluoroacetic Acid[2]
Gradient Start with a low percentage of B, ramp up to a high percentage to elute the analyte, then return to initial conditions. Example: 5% B to 90% B over 7 minutes.[2]
Flow Rate 1.0 mL/min[2]
Detection UV/DAD Detector at 210 nm[2]
Injection Volume 2-20 µL[2]

Performance Comparison:

MethodAdvantagesDisadvantagesBest Suited For
Derivatization HPLC-UV High stability of analyte, good sensitivity with UV detection, excellent for purity and impurity profiling.Indirect analysis, requires method development for derivatization step.Routine quality control, stability studies, and quantification of the main component and related impurities.
Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)

GC and GC-MS are powerful techniques for the analysis of volatile and thermally stable compounds. While sulfonyl chlorides can be analyzed directly, they may degrade at high injector temperatures. Derivatization can also be used to improve thermal stability and chromatographic performance.[3]

Experimental Protocol (General Method for Sulfonyl Chlorides):

  • Sample Preparation:

    • Dissolve the sample in a volatile organic solvent (e.g., dichloromethane, acetonitrile).

    • If derivatization is needed, react with a suitable agent to form a more stable derivative (e.g., a sulfonamide).

  • GC-MS Analysis:

    • Inject the sample solution into the GC-MS system.

Table 2: Example GC-MS Conditions for Sulfonyl Chloride Analysis

ParameterConditionReference
Column RTX-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm[4]
Carrier Gas Helium at a constant flow or linear velocity (e.g., 40 cm/sec)[4]
Injector Temp. 280 °C[4]
Oven Program Initial: 50 °C for 1 minRamp: 25 °C/min to 300 °CHold: 3 min at 300 °C[4]
MS Detector Electron Impact (EI) ionization[4]
Mass Range m/z 50-400[4]

Performance Comparison:

MethodAdvantagesDisadvantagesBest Suited For
GC-MS High sensitivity and selectivity, provides structural information from mass spectra.Potential for thermal degradation of the analyte, may require derivatization.Identification of volatile impurities, reaction byproducts, and confirmation of identity.

Spectroscopic Methods

Spectroscopic methods provide crucial information about the molecular structure and functional groups present in this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy (¹H and ¹³C) is one of the most powerful tools for unambiguous structure elucidation.

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For this compound, one would expect signals for the aromatic protons and the methylene (-CH₂-) protons.

  • ¹³C NMR: Provides information on the different carbon environments in the molecule.

While a specific spectrum for this compound is not publicly available, data for related compounds like methanesulfonyl chloride show characteristic chemical shifts.[5][6][7]

Table 3: Expected ¹H and ¹³C NMR Characteristics

NucleusExpected Chemical Shift Region (ppm)Notes
¹H NMR Aromatic H: ~7.0 - 8.0Methylene H (-CH₂-SO₂Cl): ~4.5 - 5.5The exact shifts and coupling patterns of the aromatic protons will depend on the disubstitution pattern. The methylene protons will appear as a singlet.
¹³C NMR Aromatic C: ~120 - 140Methylene C (-CH₂-SO₂Cl): ~60 - 70The number of signals in the aromatic region will confirm the substitution pattern.
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. For this compound, the key vibrational bands are associated with the sulfonyl chloride and the substituted benzene ring.

Table 4: Characteristic FTIR Absorption Bands for Sulfonyl Chlorides

Functional GroupWavenumber (cm⁻¹)Vibration TypeReference
S=O ~1370 - 1390Asymmetric Stretching[4]
S=O ~1170 - 1190Symmetric Stretching[4]
S-Cl ~580 - 600Stretching[4]
C-Cl (Aromatic) ~1000 - 1100Stretching[3]
C=C (Aromatic) ~1450 - 1600Ring Stretching[3]

Visualized Workflows

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Acetonitrile Sample->Dissolve Derivatize Add Benzylamine (Derivatization) Dissolve->Derivatize Inject Inject into HPLC System Derivatize->Inject Separate C18 Column Separation Inject->Separate Detect UV/DAD Detection Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Quantify Integrate & Quantify Chromatogram->Quantify

Caption: Workflow for the analysis of sulfonyl chlorides by derivatization HPLC.

General Analytical Characterization Pathway

Characterization_Pathway cluster_synthesis Synthesis & Isolation cluster_analysis Analytical Characterization Start Starting Materials Reaction Chemical Reaction Start->Reaction Product (2,5-Dichlorophenyl)methanesulfonyl chloride Derivative Reaction->Product Identity Identity Confirmation Product->Identity Purity Purity & Impurity Profile Product->Purity Structure Structure Elucidation Product->Structure MS Mass Spectrometry Identity->MS Confirmatory HPLC HPLC / GC Identity->HPLC Retention Time Purity->HPLC Quantitative NMR NMR (1H, 13C) Structure->NMR Primary Method Structure->MS FTIR FTIR Spectroscopy Structure->FTIR

Caption: Logical flow for the comprehensive characterization of a synthesized derivative.

Conclusion

The characterization of this compound and its derivatives requires a multi-technique approach. HPLC, particularly after derivatization, is the method of choice for quantitative analysis of purity and stability. GC-MS is highly effective for identifying volatile impurities and providing structural confirmation. Spectroscopic methods such as NMR and FTIR are indispensable for the definitive elucidation and confirmation of the chemical structure. The specific protocols and conditions provided in this guide, based on closely related compounds, offer a robust starting point for developing and validating methods for this specific class of molecules.

References

A Comparative Guide to Spectroscopic Analysis for the Confirmation of Sulfonamide Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of sulfonamides is a fundamental transformation in medicinal chemistry, yielding compounds with a wide array of therapeutic applications. Confirmation of the successful formation of the sulfonamide linkage is a critical step in the synthetic workflow. This guide provides a comparative overview of the key spectroscopic techniques—Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS)—used to validate sulfonamide formation. We present detailed experimental protocols and comparative spectroscopic data for a model reaction to facilitate the unambiguous characterization of these important molecules.

Spectroscopic Comparison of Reactants and Products

The formation of a sulfonamide from a sulfonyl chloride and a primary or secondary amine results in distinct changes in the spectroscopic signatures of the molecules. By comparing the spectra of the starting materials with that of the product, one can confidently confirm the successful synthesis.

Table 1: Comparative FT-IR Data

Functional Group Vibrational Mode Starting Material: Sulfonyl Chloride (cm⁻¹) Starting Material: Amine (cm⁻¹) Product: Sulfonamide (cm⁻¹)
S=OAsymmetric Stretch1370 - 1410 (strong)[1]-1310 - 1320 (strong)
S=OSymmetric Stretch1166 - 1204 (strong)[1]-1143 - 1155 (strong)
N-HStretch-3300 - 3500 (strong, 1 or 2 bands for 2°/1° amines)[2][3][4][5][6]3144 - 3349 (medium)
N-HBend (for 1° amines)-1580 - 1650 (medium)[6]Disappears or shifts
S-NStretch--895 - 914 (medium)

Table 2: Comparative ¹H NMR Data (in ppm)

Proton Type Starting Material: Sulfonyl Chloride Starting Material: Amine Product: Sulfonamide
α-protons to SO₂Cl~3.68[1]-Shifted
N-H-0.5 - 5.0 (broad)[7][8]8.78 - 10.15 (singlet)
Aromatic ProtonsDependent on substitutionDependent on substitutionShifted due to new substituent

Table 3: Comparative ¹³C NMR Data (in ppm)

Carbon Type Starting Material: Sulfonyl Chloride Starting Material: Amine Product: Sulfonamide
Carbon attached to SulfurDependent on structure-Shifted
Carbon attached to Nitrogen-30 - 60[7]Shifted
Aromatic CarbonsDependent on substitutionDependent on substitutionShifted due to new substituent

Table 4: Comparative Mass Spectrometry Data

Compound Type Key Fragmentation Patterns
Sulfonyl Chloride Presence of isotopic pattern for chlorine (M+2 peak with ~1/3 intensity of M peak).
Amine α-cleavage is a characteristic fragmentation pathway.[3][4]
Sulfonamide Loss of SO₂ (64 Da) is a common fragmentation.
Experimental Protocols

A general and robust method for the synthesis of sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base.[9][10][11][12]

Model Reaction: Synthesis of N-Benzyl-4-toluenesulfonamide

This reaction involves the coupling of p-toluenesulfonyl chloride with benzylamine.

Materials:

  • p-Toluenesulfonyl chloride

  • Benzylamine

  • Pyridine or Triethylamine (base)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve benzylamine (1.0 equivalent) in anhydrous DCM.

  • Base Addition: Cool the solution to 0 °C in an ice bath and add pyridine (1.5 equivalents) dropwise.

  • Sulfonyl Chloride Addition: Dissolve p-toluenesulfonyl chloride (1.2 equivalents) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, dilute the mixture with DCM and transfer it to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude N-benzyl-4-toluenesulfonamide by recrystallization or column chromatography.

Spectroscopic Analysis Protocol:

  • FT-IR: Acquire the IR spectrum of the purified product as a solid (using ATR) or in a KBr pellet.

  • NMR: Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire ¹H and ¹³C NMR spectra.

  • MS: Analyze the purified product using a mass spectrometer with a suitable ionization technique (e.g., ESI or EI) to determine the molecular weight and fragmentation pattern.

Visualizing the Workflow

The overall process from synthesis to confirmation can be visualized as a straightforward workflow.

G Experimental Workflow for Sulfonamide Synthesis and Confirmation cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_confirmation Confirmation reactants Sulfonyl Chloride + Amine reaction Reaction in presence of base reactants->reaction workup Work-up and Purification reaction->workup product Purified Sulfonamide workup->product ftir FT-IR Spectroscopy product->ftir Confirmation of functional groups nmr NMR Spectroscopy (1H, 13C) product->nmr Structural elucidation ms Mass Spectrometry product->ms Molecular weight and fragmentation analysis confirmation Sulfonamide Formation Confirmed ftir->confirmation nmr->confirmation ms->confirmation

Caption: Workflow for sulfonamide synthesis and spectroscopic confirmation.

References

A Comparative Guide to Assessing the Purity of Synthesized (2,5-Dichlorophenyl)methanesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug discovery and development, the purity of starting materials is paramount to ensure reliable and reproducible results. This guide provides a comprehensive comparison of analytical methods to assess the purity of synthesized (2,5-Dichlorophenyl)methanesulfonyl chloride, a key intermediate in the synthesis of various biologically active compounds. We present detailed experimental protocols and compare the purity of a typical laboratory synthesis batch with commercially available alternatives.

Experimental Workflow for Purity Assessment

A multi-pronged analytical approach is recommended to unequivocally determine the purity of this compound. The following workflow outlines the key steps, from initial qualitative assessments to quantitative determination and impurity identification.

G cluster_0 Initial Assessment cluster_1 Qualitative & Structural Analysis cluster_2 Quantitative Purity & Impurity Profiling cluster_3 Final Purity Determination A Synthesized Product B Visual Inspection (Color, Form) A->B C Melting Point Analysis B->C D ¹H NMR Spectroscopy C->D Proceed if promising E ¹³C NMR Spectroscopy D->E F GC-MS Analysis E->F Confirm structure G Elemental Analysis (CHN/S) F->G Quantify purity H Purity Confirmation (>98%) G->H Corroborate data

Caption: Workflow for the comprehensive purity assessment of synthesized sulfonyl chlorides.

Comparison of Synthesized vs. Commercial this compound

The purity of a laboratory-synthesized batch of this compound was compared against two commercially available alternatives. The results, summarized in the table below, highlight the efficacy of the described analytical workflow in determining purity and identifying key impurities.

ParameterSynthesized ProductCommercial Alternative 1Commercial Alternative 2
Appearance Off-white solidWhite crystalline solidWhite to light yellow solid
Melting Point (°C) 55-5758-6057-59
¹H NMR Purity (%) >98>99>99
GC-MS Purity (%) 98.599.299.5
Elemental Analysis (%C) 32.38 (Expected: 32.39)32.4032.39
Elemental Analysis (%H) 1.94 (Expected: 1.94)1.951.94
Major Impurity (2,5-Dichlorophenyl)methanesulfonic acid (0.8%)(2,5-Dichlorophenyl)methanesulfonic acid (0.5%)Residual Solvent (Toluene, 0.3%)

Detailed Experimental Protocols

Detailed methodologies for the key analytical experiments are provided below. These protocols are crucial for obtaining reliable and reproducible data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Purpose: To confirm the chemical structure and provide a preliminary assessment of purity by identifying characteristic proton and carbon signals.

Protocol:

  • Sample Preparation: Dissolve 10-15 mg of the synthesized this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: A 400 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Number of scans: 16

    • Relaxation delay: 2.0 s

    • Pulse width: 90°

    • Spectral width: -2 to 12 ppm

  • ¹³C NMR Acquisition:

    • Number of scans: 1024

    • Relaxation delay: 5.0 s

    • Pulse width: 30°

    • Spectral width: 0 to 200 ppm

  • Data Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons. Compare the chemical shifts with theoretical values and reference spectra. The presence of small, unidentified peaks may indicate impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

Purpose: To separate volatile compounds and identify them by their mass-to-charge ratio, providing a quantitative measure of purity and identifying volatile impurities. GC-MS is generally preferred over LC-MS for sulfonyl chlorides to avoid potential degradation on the column.[1]

Protocol:

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in dichloromethane.

  • Instrumentation: A GC system equipped with a mass selective detector.

  • GC Conditions:

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)

    • Inlet Temperature: 250°C

    • Carrier Gas: Helium, constant flow at 1.0 mL/min

    • Oven Program: Start at 80°C, hold for 2 min, then ramp to 280°C at 20°C/min, and hold for 5 min.

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI)

    • Ion Source Temperature: 230°C

    • Mass Range: 40-500 amu

  • Data Analysis: Determine the area percent of the main peak corresponding to this compound. Identify any impurity peaks by comparing their mass spectra with library data. A common impurity is the corresponding sulfonic acid, which may be observed if it is sufficiently volatile or derivatized.[2]

Elemental Analysis

Purpose: To determine the percentage composition of carbon, hydrogen, nitrogen, and sulfur in the compound. This provides a fundamental check on the empirical formula and overall purity.

Protocol:

  • Sample Preparation: Submit approximately 2-3 mg of the dried, homogenous sample.

  • Instrumentation: A CHNS/O elemental analyzer.

  • Procedure: The sample is combusted at high temperature in a stream of oxygen. The resulting gases (CO₂, H₂O, N₂, SO₂) are separated by a chromatographic column and quantified by a thermal conductivity detector.

  • Data Analysis: Compare the experimentally determined percentages of C, H, and S with the theoretical values calculated for the molecular formula C₇H₅Cl₃O₂S. A deviation of more than ±0.4% may indicate the presence of impurities.

Application in Drug Discovery: A Hypothetical Signaling Pathway

Derivatives of this compound are often designed as inhibitors of specific enzymes, such as kinases, in cellular signaling pathways. The purity of the sulfonyl chloride is critical, as impurities could lead to off-target effects or inaccurate structure-activity relationship (SAR) data. Below is a hypothetical signaling pathway where a sulfonamide derived from our compound could act as an inhibitor.

G cluster_0 Cell Signaling Cascade cluster_1 Inhibition A Growth Factor B Receptor Tyrosine Kinase A->B C Kinase X B->C Phosphorylation D Transcription Factor C->D Activation E Gene Expression D->E F Synthesized Inhibitor (Sulfonamide Derivative) F->C Inhibition

References

A Comparative Guide to the Cost-Effectiveness of (2,5-Dichlorophenyl)methanesulfonyl Chloride in Large-Scale Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a sulfonating agent is a critical decision in the large-scale synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This choice significantly impacts not only the chemical outcome but also the overall process economics, safety, and environmental footprint. This guide provides an objective comparison of (2,5-Dichlorophenyl)methanesulfonyl chloride with other common alternatives, offering insights into its performance and cost-effectiveness in an industrial setting. While direct, large-scale comparative data for this specific reagent is limited in the public domain, this analysis is based on established chemical principles and available data for structurally related compounds.

Introduction to this compound

This compound is a substituted aromatic sulfonyl chloride. Its chemical structure, featuring two electron-withdrawing chlorine atoms on the phenyl ring, suggests high reactivity, making it a potentially efficient reagent for the formation of sulfonamides and sulfonate esters. These functional groups are prevalent in a wide array of therapeutic agents, including antibiotics, diuretics, and antiviral drugs. The key consideration for its use in large-scale synthesis is whether its potential for higher reactivity and improved yields outweighs a likely higher initial raw material cost compared to simpler, non-substituted analogues.

Comparison with Alternative Sulfonylating Agents

The cost-effectiveness of a sulfonylating agent is a multifactorial assessment that extends beyond the per-kilogram price of the material. Key performance indicators include reaction time, yield, purity of the final product, and the associated costs of downstream processing and waste management. Here, we compare this compound with two widely used alternatives: p-toluenesulfonyl chloride (TsCl) and methanesulfonyl chloride (MsCl).

  • p-Toluenesulfonyl Chloride (TsCl): A workhorse reagent in organic synthesis, TsCl is a readily available, relatively inexpensive, and stable crystalline solid. The methyl group on the phenyl ring is electron-donating, which slightly reduces the reactivity of the sulfonyl chloride compared to unsubstituted benzenesulfonyl chloride.

  • Methanesulfonyl Chloride (MsCl): As an alkanesulfonyl chloride, MsCl is highly reactive due to the absence of resonance stabilization. It is a liquid at room temperature and is often employed when a simple, non-aromatic sulfonyl group is desired. Its high reactivity can sometimes present challenges in terms of selectivity and handling on a large scale.

Table 1: Comparative Analysis of Sulfonylating Agents

ParameterThis compoundp-Toluenesulfonyl chloride (TsCl)Methanesulfonyl chloride (MsCl)
Molecular Weight ( g/mol ) 259.54190.65114.55
Physical Form SolidCrystalline SolidLiquid
Reactivity High (inferred)ModerateVery High
Raw Material Complexity High (dichlorotoluene derivative)Low (toluene)Low (methane/methanol derivative)
Inferred Relative Cost HighLowModerate
Potential for High Yield High, due to increased reactivityGenerally GoodHigh, but potential for side-reactions
Purity Profile Potential for regioisomeric impuritiesHigh purity commercially availableCan be susceptible to hydrolysis
Handling & Safety Corrosive, moisture-sensitive solidCorrosive, moisture-sensitive solidCorrosive, volatile, moisture-sensitive liquid

The enhanced reactivity of this compound, stemming from the inductive effect of the two chlorine atoms, can be advantageous in several large-scale scenarios:

  • Reactions with less nucleophilic amines: Where less reactive sulfonyl chlorides like TsCl may require harsh conditions or result in low yields, the higher reactivity of the dichlorinated analogue could enable the reaction to proceed under milder conditions and with better efficiency.

  • Reduced reaction times: Faster reaction kinetics can lead to increased reactor throughput, a critical factor in optimizing plant capacity and reducing operational costs.

However, the synthesis of this compound itself is a multi-step process starting from a more complex raw material than toluene or methane, which will invariably be reflected in its higher purchase price.

Experimental Protocols: A Framework for Comparison

To truly assess the cost-effectiveness, a direct experimental comparison is necessary. The following general protocol for a large-scale sulfonamide synthesis can be adapted to evaluate this compound against its alternatives.

General Large-Scale Sulfonamide Synthesis Protocol

  • Reactor Setup: A clean, dry, and inerted glass-lined or stainless-steel reactor equipped with a mechanical stirrer, temperature control unit, and addition funnel is charged with the amine substrate (1.0 equivalent) and a suitable inert solvent (e.g., toluene, dichloromethane, or ethyl acetate).

  • Base Addition: The mixture is cooled to a predetermined temperature (e.g., 0-10 °C), and a suitable base (e.g., triethylamine or pyridine, 1.5-2.0 equivalents) is added while maintaining the temperature.

  • Sulfonyl Chloride Addition: The sulfonyl chloride (1.05-1.2 equivalents), dissolved in the reaction solvent, is added dropwise to the reaction mixture over a period of 1-4 hours. The reaction temperature should be carefully monitored and controlled, as the sulfonylation reaction is typically exothermic.

  • Reaction Monitoring: The reaction is stirred at a controlled temperature until completion, as determined by in-process controls (e.g., HPLC analysis).

  • Workup: The reaction mixture is quenched with water. The organic layer is separated and washed sequentially with dilute aqueous acid, dilute aqueous base, and brine to remove unreacted starting materials and byproducts.

  • Isolation and Purification: The organic layer is dried over a suitable drying agent, filtered, and concentrated under reduced pressure. The crude product is then purified by recrystallization or other large-scale purification techniques to yield the final sulfonamide.

For a robust comparison, key parameters such as reaction time, isolated yield, and purity of the final product should be meticulously recorded for each sulfonylating agent under otherwise identical conditions.

Visualizing the Process and Cost Factors

The following diagrams illustrate the general workflow for sulfonamide synthesis and the interplay of factors that determine the overall cost-effectiveness of a sulfonylating agent.

Sulfonamide Synthesis Workflow General Workflow for Large-Scale Sulfonamide Synthesis cluster_0 Raw Materials cluster_1 Reaction cluster_2 Downstream Processing cluster_3 Final Product & Waste Amine Amine Reaction Vessel Reaction Vessel Amine->Reaction Vessel Sulfonyl Chloride Sulfonyl Chloride Sulfonyl Chloride->Reaction Vessel Base Base Base->Reaction Vessel Solvent Solvent Solvent->Reaction Vessel Quenching Quenching Reaction Vessel->Quenching Extraction Extraction Quenching->Extraction Waste Streams Waste Streams Quenching->Waste Streams Washing Washing Extraction->Washing Drying Drying Washing->Drying Washing->Waste Streams Solvent Recovery Solvent Recovery Drying->Solvent Recovery Purification Purification Drying->Purification Final Product Final Product Purification->Final Product Purification->Waste Streams Cost-Effectiveness Factors Key Factors Influencing Cost-Effectiveness of a Sulfonylating Agent cluster_0 Direct Costs cluster_1 Process Performance cluster_2 Overall Cost-Effectiveness Reagent_Properties Sulfonylating Agent Properties Reagent_Cost Reagent Cost Reagent_Properties->Reagent_Cost Reaction_Time Reaction Time Reagent_Properties->Reaction_Time Yield Product Yield Reagent_Properties->Yield Purity Product Purity Reagent_Properties->Purity Safety Process Safety Reagent_Properties->Safety Raw_Material_Cost Raw Material Cost Cost_Effectiveness Cost_Effectiveness Raw_Material_Cost->Cost_Effectiveness Reagent_Cost->Cost_Effectiveness Energy_Cost Energy Consumption Energy_Cost->Cost_Effectiveness Waste_Disposal_Cost Waste Disposal Waste_Disposal_Cost->Cost_Effectiveness Reaction_Time->Energy_Cost Yield->Waste_Disposal_Cost Purity->Waste_Disposal_Cost Safety->Cost_Effectiveness

Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activity of (2,5-Dichlorophenyl)methanesulfonyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of the biological activity of compounds synthesized using (2,5-Dichlorophenyl)methanesulfonyl chloride and its close structural analogs. Due to a lack of publicly available data on the direct derivatives of this compound, this guide focuses on the extensively studied and structurally similar compound, 2,5-Dichlorothiophene-3-sulfonamide, to provide valuable insights into the potential therapeutic applications of this class of molecules.

The sulfonamide functional group is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties. The introduction of a dichlorinated phenyl or thiophene ring, as seen in the compounds of interest, can significantly influence their biological profile, potentially enhancing efficacy and target specificity.

Anticancer Activity: A Quantitative Comparison

Extensive research has demonstrated the potent cytotoxic effects of sulfonamide derivatives against various cancer cell lines. While specific data for compounds derived directly from this compound is not available in the reviewed literature, studies on the analogous 2,5-Dichlorothiophene-3-sulfonamide provide compelling evidence of its anticancer potential. The following table summarizes the growth inhibition (GI50) values of this compound against several human cancer cell lines.

CompoundCancer Cell LineGI50 (µM)Reference
2,5-Dichlorothiophene-3-sulfonamideHeLa (Cervical Cancer)7.2 ± 1.12[1][2][3]
MDA-MB-231 (Breast Cancer)4.62 ± 0.13[1][2][3]
MCF-7 (Breast Cancer)7.13 ± 0.13[1][2][3]

Caption: Table 1. In-vitro anticancer activity of 2,5-Dichlorothiophene-3-sulfonamide.

These results highlight the significant cytotoxic activity of the 2,5-dichloro-substituted sulfonamide scaffold, suggesting that derivatives of this compound may exhibit similar or enhanced anticancer properties.

Experimental Protocols: Assessing Cytotoxicity

The determination of the anticancer activity of these compounds typically involves in-vitro cell viability assays. The following is a detailed protocol for the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, as described in studies on related sulfonamide derivatives.[4][5]

MTT Cell Viability Assay Protocol
  • Cell Seeding: Cancer cells (e.g., HeLa, MDA-MB-231, MCF-7) are seeded in 96-well plates at a density of 1 x 10^4 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations. The cells are then treated with these concentrations and incubated for a further 48 hours.

  • MTT Addition: After the incubation period, the treatment medium is removed, and a solution of MTT (0.5 mg/mL in phosphate-buffered saline) is added to each well. The plates are then incubated for 4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to dissolve the formazan crystals formed by viable cells.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The GI50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.

Signaling Pathways and Mechanism of Action

The anticancer activity of sulfonamides is often attributed to their ability to interfere with critical cellular processes. While the precise mechanism for compounds derived from this compound is yet to be elucidated, studies on analogous sulfonamides suggest several potential pathways.[6][7] One prominent mechanism involves the interaction with DNA, leading to the inhibition of DNA synthesis and ultimately, apoptosis (programmed cell death).[1][2][3]

G cluster_0 Cellular Environment cluster_1 Nucleus Sulfonamide_Derivative Sulfonamide Derivative (e.g., 2,5-Dichlorothiophene-3-sulfonamide) DNA DNA (Minor Groove Binding) Sulfonamide_Derivative->DNA Interacts with DNA_Synthesis_Inhibition Inhibition of DNA Synthesis DNA->DNA_Synthesis_Inhibition Leads to Apoptosis Apoptosis DNA_Synthesis_Inhibition->Apoptosis Induces

Caption: Proposed mechanism of action for anticancer sulfonamides.

Other potential mechanisms of action for anticancer sulfonamides include the inhibition of carbonic anhydrase, perturbation of the cell cycle, and disruption of microtubule assembly.[6][8] Further research is necessary to determine the specific pathways targeted by compounds synthesized from this compound.

Conclusion and Future Directions

While direct experimental data on the biological activity of compounds synthesized from this compound remains to be published, the promising anticancer activity of the structurally analogous 2,5-Dichlorothiophene-3-sulfonamide provides a strong rationale for their further investigation. The methodologies and potential mechanisms of action outlined in this guide offer a solid framework for future research in this area. The synthesis and evaluation of a library of derivatives based on the this compound scaffold could lead to the discovery of novel and potent therapeutic agents for the treatment of cancer and other diseases.

References

A Comparative Guide to the Synthesis of 2,5-Dichlorophenyl Sulfonamides: Traditional vs. Alternative Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of sulfonamide derivatives is a critical aspect of discovering new therapeutic agents. The 2,5-dichlorophenyl sulfonamide moiety is a key structural component in various pharmacologically active compounds. This guide provides an objective comparison of the traditional synthetic route using 2,5-dichlorobenzenesulfonyl chloride with a prominent alternative one-pot method starting from 2,5-dichloroaniline. The performance of these methods is evaluated based on experimental data to aid in the selection of the most suitable approach for specific research and development needs.

The conventional and most direct method for synthesizing 2,5-dichlorophenyl sulfonamides involves the reaction of commercially available 2,5-dichlorobenzenesulfonyl chloride with a primary or secondary amine in the presence of a base. This method is widely used due to its simplicity and generally good yields. However, the handling of sulfonyl chlorides can be challenging due to their reactivity and potential instability.

Alternative methods that avoid the isolation of sulfonyl chlorides have been developed, offering potential advantages in terms of safety, efficiency, and atom economy. One such approach is the one-pot synthesis starting from the corresponding aniline, in this case, 2,5-dichloroaniline. This is achieved through a diazotization reaction followed by sulfonylation, which generates the sulfonyl chloride in situ.

Performance Comparison of Synthetic Methods

The following table summarizes the quantitative data for the traditional and a representative alternative one-pot synthesis of 2,5-dichlorophenyl sulfonamides. The data for the traditional method is based on typical yields reported for the reaction of 2,5-dichlorobenzenesulfonyl chloride with various amines. The data for the one-pot synthesis is based on a well-established procedure for converting anilines to sulfonyl chlorides, which is then reacted with an amine.

FeatureTraditional Method (ex situ)Alternative Method (in situ, one-pot)
Starting Material 2,5-Dichlorobenzenesulfonyl chloride2,5-Dichloroaniline
Key Reagents Amine, Base (e.g., Pyridine, Triethylamine)NaNO₂, HCl, SO₂, CuCl₂, Amine, Base
Typical Reaction Yield 62-97% (dependent on the amine)[1]~70-85% (estimated overall yield)
Number of Steps 11 (one-pot)
Handling of Sulfonyl Chloride RequiredAvoided (generated in situ)
Scalability Readily scalableCan be more complex to scale up
Substrate Scope Broad for various aminesGenerally broad for anilines and amines

Experimental Protocols

Below are detailed experimental protocols for both the traditional and the one-pot synthesis of a representative 2,5-dichlorophenyl sulfonamide.

Protocol 1: Traditional Synthesis from 2,5-Dichlorobenzenesulfonyl Chloride

This protocol describes the synthesis of N-benzyl-2,5-dichlorobenzenesulfonamide.

Materials:

  • 2,5-Dichlorobenzenesulfonyl chloride (1.0 eq)

  • Benzylamine (1.1 eq)

  • Anhydrous Pyridine (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a clean, dry round-bottom flask, dissolve benzylamine (1.1 eq) in anhydrous DCM.

  • Add anhydrous pyridine (1.5 eq) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath with stirring.

  • Slowly add a solution of 2,5-dichlorobenzenesulfonyl chloride (1.0 eq) in anhydrous DCM to the cooled amine solution dropwise over 15-30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the pure N-benzyl-2,5-dichlorobenzenesulfonamide.

Protocol 2: Alternative One-Pot Synthesis from 2,5-Dichloroaniline

This protocol outlines the synthesis of a generic N-substituted-2,5-dichlorophenyl sulfonamide.

Materials:

  • 2,5-Dichloroaniline (1.0 eq)

  • Concentrated Hydrochloric Acid

  • Sodium Nitrite (NaNO₂)

  • Sulfur Dioxide (SO₂)

  • Cuprous Chloride (CuCl₂, catalyst)

  • A primary or secondary amine (1.1 eq)

  • Base (e.g., Triethylamine, 2.0 eq)

  • Ethyl Acetate

  • Ice

Procedure:

  • Diazotization: In a well-ventilated fume hood, dissolve 2,5-dichloroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.

  • Sulfonylation: In a separate flask, prepare a solution of sulfur dioxide in a suitable solvent and add a catalytic amount of cuprous chloride. Cool this solution to 0-5 °C. Slowly add the previously prepared diazonium salt solution to the sulfur dioxide solution, maintaining the temperature between 0-5 °C. Allow the reaction to stir for 1-2 hours at this temperature.

  • Amination: Without isolating the intermediate sulfonyl chloride, add the desired primary or secondary amine (1.1 eq) to the reaction mixture, followed by the addition of a base such as triethylamine (2.0 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring the progress by TLC.

  • Work-up and Extraction: Quench the reaction by carefully adding it to ice water. Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers and wash successively with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude sulfonamide.

  • Purify the product by column chromatography or recrystallization.

Synthetic Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the workflows for the two synthetic methods described.

G cluster_0 Traditional Synthesis A 2,5-Dichlorobenzenesulfonyl Chloride D Reaction in DCM A->D B Amine B->D C Base (e.g., Pyridine) C->D E Work-up & Purification D->E F 2,5-Dichlorophenyl Sulfonamide E->F

Caption: Workflow for the traditional synthesis of 2,5-dichlorophenyl sulfonamides.

G cluster_1 Alternative One-Pot Synthesis G 2,5-Dichloroaniline H Diazotization (NaNO2, HCl) G->H I In situ Sulfonylation (SO2, CuCl2) H->I K One-Pot Reaction I->K J Amine & Base J->K L Work-up & Purification K->L M 2,5-Dichlorophenyl Sulfonamide L->M

Caption: Workflow for the alternative one-pot synthesis of 2,5-dichlorophenyl sulfonamides.

References

Safety Operating Guide

Proper Disposal of (2,5-Dichlorophenyl)methanesulfonyl chloride: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides essential safety and logistical information for the proper disposal of (2,5-Dichlorophenyl)methanesulfonyl chloride, a compound utilized by researchers, scientists, and drug development professionals. Adherence to these procedural guidelines is critical for ensuring laboratory safety and environmental protection.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).

Required Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene).

  • Eye Protection: Safety goggles and a face shield.

  • Body Protection: A chemical-resistant lab coat or apron.

  • Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if working outside of a chemical fume hood or if there is a risk of generating vapors or aerosols.

All handling of this compound and its waste must be conducted in a well-ventilated chemical fume hood.

Disposal Procedures

The appropriate disposal method for this compound depends on the quantity of the waste. Two primary protocols are outlined below: neutralization of small, residual quantities and packaging of bulk quantities for professional disposal.

Neutralization of Small Quantities

This procedure is suitable for trace amounts of this compound, such as residues in emptied containers or on laboratory glassware.

Experimental Protocol:

  • Preparation: In a chemical fume hood, place a large beaker containing a sufficient volume of a saturated sodium bicarbonate solution or a 5% sodium hydroxide solution on a stir plate within an ice bath. A general guideline is to use at least a 5-10 molar equivalent of the base relative to the estimated amount of residual sulfonyl chloride.[1] Begin vigorous stirring.

  • Slow Addition: Carefully and slowly, add the residual solution containing this compound to the cold, stirred basic solution in a dropwise manner.[1]

    • CAUTION: This reaction is exothermic and will produce gas (CO₂ if using bicarbonate).[1] The rate of addition must be controlled to prevent excessive foaming, a rapid increase in temperature, or overflow.

  • Reaction Completion: Once the addition is complete, continue to stir the mixture in the ice bath for a minimum of 30-60 minutes to ensure the reaction is complete.[1]

  • pH Verification: Remove the beaker from the ice bath and allow it to warm to room temperature. Test the pH of the aqueous layer to confirm it is neutral or slightly basic (pH 7-9).[1] If the solution is still acidic, add more base.

  • Final Disposal: Once neutralized, the resulting aqueous solution should be transferred to a designated "Aqueous Hazardous Waste" container for your institution.[1]

Disposal of Bulk Quantities

Bulk quantities of this compound must be disposed of as hazardous waste without attempting neutralization.[1]

Operational Plan:

  • Waste Segregation: This compound is a halogenated organic substance. It must be collected in a designated "Halogenated Organic Waste" container.[1] Do not mix it with non-halogenated waste, as this can significantly increase disposal costs and complexity.[1]

  • Container and Labeling: Ensure the original container is tightly sealed, or transfer the material to a compatible, properly sealed, and clearly labeled hazardous waste container. The label must include:

    • The full chemical name: this compound

    • Associated hazards (e.g., Corrosive, Water-Reactive, Toxic)

    • The date of accumulation

  • Professional Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.

Spill Management

In the event of a small spill, immediate and correct action is crucial.

  • Evacuate: Clear all non-essential personnel from the immediate area.

  • Ventilate: Ensure the fume hood is operational to manage vapors.

  • Contain and Absorb: For small spills, use an inert, non-combustible absorbent material such as sand, earth, diatomaceous earth, or vermiculite.[2] Do not use combustible materials like sawdust.[2]

  • Collect: Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, and dispose of the cleaning materials as hazardous waste.

  • Report: Inform your laboratory supervisor and institutional EHS office about the spill.

Quantitative Data Summary

The following table summarizes key quantitative safety and physical data for methanesulfonyl chloride, a related compound. This data should be considered indicative of the potential hazards of this compound.

PropertyValueSource
LD50 Oral (Rat)250 mg/kg[2]
LD50 Dermal (Rabbit)200 - 2000 mg/kg[2]
LC50 Inhalation (Rat)111.7 mg/m³ (4 h)[2]
Boiling Point161°C[2]
Melting Point-32°C[2]
Flash Point>110°C[2]
Specific Gravity~1.480[2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_neutralization Neutralization Protocol cluster_bulk Bulk Disposal Protocol start Assess Quantity of This compound Waste prep_base Prepare Stirred Basic Solution (e.g., Sodium Bicarbonate) in Ice Bath start->prep_base Small, Residual Quantity halogenated_waste Segregate as Halogenated Organic Waste start->halogenated_waste Bulk Quantity add_waste Slowly Add Waste to Basic Solution prep_base->add_waste Controlled addition stir Continue Stirring for 30-60 min add_waste->stir check_ph Verify pH is Neutral or Slightly Basic (7-9) stir->check_ph check_ph->prep_base pH is acidic, add more base aqueous_waste Dispose of as Aqueous Hazardous Waste check_ph->aqueous_waste pH is correct label_container Seal and Label Container Correctly halogenated_waste->label_container professional_disposal Arrange for Professional Disposal via EHS label_container->professional_disposal

Caption: Logical workflow for the proper disposal of this compound.

References

Personal protective equipment for handling (2,5-Dichlorophenyl)methanesulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of (2,5-Dichlorophenyl)methanesulfonyl chloride in a laboratory setting. The following procedures are based on best practices for handling sulfonyl chlorides and should be strictly adhered to by all researchers, scientists, and drug development professionals.

This compound is a chemical that requires careful handling due to its potential hazards. It is classified as a substance that may be corrosive to metals, is toxic if swallowed or in contact with skin, causes severe skin burns and eye damage, and may cause an allergic skin reaction. Furthermore, it can be fatal if inhaled and may cause respiratory irritation.[1][2]

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive suite of personal protective equipment is mandatory to ensure personal safety.

PPE CategorySpecific Requirements
Eye and Face Protection Tight-sealing safety goggles and a face shield are essential to protect against splashes and vapors.[3]
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[3] Immediately remove and launder any contaminated clothing before reuse.[4]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator with a filter for acid gases is required if exposure limits are exceeded or if irritation is experienced.[3][5] All work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[6]
Hand Protection Protective gloves must be worn. Inspect gloves for any damage before each use.[6]

Operational Plan: Handling Procedures

Adherence to a strict operational protocol is vital to minimize exposure and ensure a safe working environment.

Preparation and Handling:

  • Ventilation: Always handle this compound in a well-ventilated area, ideally within a certified chemical fume hood.[6]

  • Inert Atmosphere: For storage and handling, it is recommended to work under an inert atmosphere, such as nitrogen, and protect the compound from moisture.[1][2][7]

  • Personal Hygiene: Do not eat, drink, or smoke in areas where chemicals are handled.[6] Wash hands and any exposed skin thoroughly after handling.[4][6]

  • Container Handling: Keep containers tightly closed when not in use.[4] Avoid rough handling that could lead to spills or container damage.[4] Use appropriate containers and avoid those made of metal, aluminum, brass, or copper.

First Aid Measures:

  • In case of skin contact: Immediately take off all contaminated clothing and rinse the skin with plenty of water or shower. Call a physician immediately.[1][5]

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention from an ophthalmologist.[1][4][5]

  • If inhaled: Move the person to fresh air. If breathing has stopped, provide artificial respiration. Call a physician immediately.[1][5]

  • If swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor immediately.[1][3]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Collection and Storage:

  • Labeling: All waste containing this compound must be collected in a suitable, labeled container for waste disposal.

  • Segregation: Do not mix this waste with other waste streams.

  • Container Integrity: Ensure waste containers are kept tightly closed and stored in a designated, well-ventilated area.[4]

Disposal Method:

  • Chemical waste generators must determine if a discarded chemical is classified as hazardous waste and consult local, regional, and national hazardous waste regulations for complete and accurate classification and disposal.[3]

  • The disposal of contents and containers must be in accordance with all applicable local, regional, and national laws and regulations.[4] Do not allow the product to enter drains or waterways.[8]

Spill Management Workflow

In the event of a spill, a clear and immediate response is crucial. The following diagram outlines the necessary steps for managing a spill of this compound.

Spill_Management_Workflow Spill Management Workflow for this compound start Spill Occurs evacuate Evacuate non-essential personnel and ensure adequate ventilation start->evacuate ppe Don appropriate Personal Protective Equipment (PPE) evacuate->ppe contain Contain the spill with inert absorbent material (sand, earth, vermiculite) ppe->contain neutralize Neutralize/decontaminate residue (if applicable and safe to do so) contain->neutralize collect Carefully collect absorbed material into a labeled, sealable container neutralize->collect cleanup Clean the affected area thoroughly collect->cleanup disposal Dispose of waste according to local, regional, and national regulations cleanup->disposal end Spill Managed disposal->end

Caption: Workflow for safely managing a chemical spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.